3-(Fluoromethyl)-4-methylpyrrolidine
Description
Properties
IUPAC Name |
3-(fluoromethyl)-4-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN/c1-5-3-8-4-6(5)2-7/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOBZCYAAMUHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural and Conformational Analysis of 3-(Fluoromethyl)-4-methylpyrrolidine
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The strategic introduction of substituents, such as methyl and fluoromethyl groups, allows for fine-tuning of a molecule's physicochemical properties, metabolic stability, and target-binding affinity. The non-planar nature of the pyrrolidine ring results in a complex conformational landscape, primarily defined by ring puckering, which dictates the spatial orientation of its substituents.[1] Understanding and controlling this conformation is paramount for rational drug design. This guide provides a comprehensive framework for the structural and conformational analysis of 3-(fluoromethyl)-4-methylpyrrolidine, a representative substituted pyrrolidine. We will explore the critical interplay of stereoelectronic and steric effects that govern its structure and detail the synergistic computational and experimental methodologies required for its complete characterization.
The Conformational Dynamics of the Pyrrolidine Ring
Unlike aromatic rings, the saturated five-membered pyrrolidine ring is not planar. To alleviate torsional strain, the ring adopts a puckered conformation. This puckering is not static; the ring interconverts rapidly between various conformations at room temperature. The two most common, low-energy conformations are the "envelope" (E), where four atoms are coplanar and one is out of plane, and the "twist" (T), where no four atoms are coplanar.[2][3]
The entire conformational pathway can be described by a concept called pseudorotation. The two primary puckering modes for a pyrrolidine ring are defined by the position of the Cγ (C4) carbon relative to the plane of the rest of the ring and the amide carbonyl (in N-acylated systems):
-
Cγ-endo (Down): The Cγ atom is on the same side as the carbonyl group.
-
Cγ-exo (Up): The Cγ atom is on the opposite side of the carbonyl group.[2][3]
The specific substituents on the ring are the primary determinants of which pucker is energetically favored.
Caption: Fundamental Cγ-exo and Cγ-endo envelope conformations of the pyrrolidine ring.
Governing Forces: Stereoelectronic and Steric Effects
The conformational preference of this compound is dictated by a delicate balance between the steric demands of the methyl group and the powerful stereoelectronic effects introduced by the fluoromethyl group.
The Fluorine Gauche Effect
The high electronegativity of fluorine creates a highly polarized C-F bond. This polarization leads to a significant stereoelectronic interaction known as the fluorine gauche effect. This effect arises from a stabilizing hyperconjugative interaction between the bonding orbital of an adjacent C-H bond (a σ donor) and the antibonding orbital of the C-F bond (a σ* acceptor).[4][5] This interaction is maximized when the C-H and C-F bonds are anti-periplanar (dihedral angle of 180°). In a ring system, this often forces the fluorinated substituent into a sterically less favorable pseudo-axial position to achieve the necessary orbital alignment.[3] For 3-fluoropyrrolidines, this effect has been shown to stabilize Cγ-exo conformations.[6]
Steric Influence of the Methyl Group
In contrast to the electronically driven preferences of fluorine, the alkyl methyl group exerts its influence primarily through sterics. To minimize destabilizing non-bonding interactions, bulky substituents on a pyrrolidine ring strongly prefer to occupy a pseudo-equatorial position.[7][8] This preference directs the ring to pucker in a way that accommodates this spatial demand.
Synergy and Conflict in cis and trans Isomers
The relative stereochemistry of the fluoromethyl and methyl groups determines whether their conformational preferences are synergistic or in opposition, leading to distinct conformational landscapes for the cis and trans isomers.
-
trans-isomer: The substituents are on opposite sides of the ring. A conformation that places the bulky methyl group in a pseudo-equatorial position might force the fluoromethyl group into a pseudo-axial position, which could be stabilized by the gauche effect. In this case, the steric and stereoelectronic effects may be synergistic, leading to a strongly biased conformational equilibrium.
-
cis-isomer: The substituents are on the same side. Placing the methyl group in the favored pseudo-equatorial position would force the fluoromethyl group into a pseudo-equatorial position as well. This would prevent the ideal anti-periplanar arrangement required for the gauche effect, leading to a conformational conflict. The resulting structure would be a time-averaged blend of multiple conformations, or it might adopt a twist conformation to partially satisfy both requirements.
A Multi-Faceted Approach to Structural Elucidation
A robust analysis of this compound requires a combination of computational modeling and experimental validation. Neither approach alone is sufficient to provide a complete picture of its dynamic behavior.
Caption: Workflow for the integrated structural and conformational analysis.
Computational Analysis
Computational chemistry provides a powerful tool for mapping the potential energy surface of the pyrrolidine ring and predicting the relative stabilities of its various conformers.
Protocol: Density Functional Theory (DFT) Calculations
-
Structure Generation: Build the initial 3D structures for both cis and trans-3-(fluoromethyl)-4-methylpyrrolidine.
-
Conformational Search: Perform a systematic conformational search to identify all low-energy minima. This can be achieved using molecular mechanics force fields initially.
-
Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT method (e.g., B3LYP or ωB97X-D) with a suitable basis set (e.g., 6-311+G(d,p)). Implicit solvation models (like SMD or PCM) should be included to better simulate solution-phase behavior.[9]
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (Gibbs free energy).
-
Data Analysis: Compare the relative Gibbs free energies of all conformers to determine their predicted Boltzmann population at a given temperature.
Table 1: Hypothetical DFT-Calculated Relative Energies for trans-3-(fluoromethyl)-4-methylpyrrolidine
| Conformer (Pucker) | Relative Energy (kcal/mol) | Key Feature |
| ³T₄ (Twist) | 0.00 | Me (pseudo-eq), CH₂F (pseudo-ax) |
| E₄ (Envelope) | 0.25 | Me (pseudo-eq), CH₂F (pseudo-ax) |
| ⁴E (Envelope) | 1.80 | Me (pseudo-ax), CH₂F (pseudo-eq) |
| ⁴T₃ (Twist) | 2.15 | Me (pseudo-ax), CH₂F (pseudo-eq) |
This data is illustrative. Actual values would result from the protocol above.
Experimental Validation: NMR Spectroscopy
NMR spectroscopy is the most powerful experimental technique for studying the solution-phase conformation of molecules.[6] It provides time-averaged structural information that is crucial for validating computational models.
Key Experiments:
-
¹H and ¹³C NMR: Provide initial structural confirmation and information on molecular symmetry.
-
¹⁹F NMR: Highly sensitive to the local electronic environment, offering a clean spectroscopic window for analysis. The chemical shift of the fluorine atom is a powerful probe of conformation.[10][11]
-
Vicinal Coupling Constants (³J): The magnitude of three-bond coupling constants, such as ³J(H,H) and ³J(H,F), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. Measuring these values allows for the determination of ring torsion angles and thus the preferred pucker.[12]
-
¹⁹F-¹H Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment detects through-space correlations between fluorine and proton nuclei. The intensity of a HOESY cross-peak is proportional to r⁻⁶ (where r is the internuclear distance), providing critical distance restraints for defining the 3D structure and relative stereochemistry.[6][13]
Protocol: NMR Conformational Analysis
-
Sample Preparation: Dissolve the purified compound in a suitable deuterated solvent (e.g., CDCl₃, MeOD) to a concentration of ~5-10 mg/mL.
-
Data Acquisition: Acquire a standard suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC, HOESY) NMR spectra on a high-field spectrometer (≥400 MHz).
-
Signal Assignment: Use the 2D correlation spectra to unambiguously assign all proton, carbon, and fluorine resonances.
-
Coupling Constant Extraction: Extract all relevant ³J(H,H) and ³J(H,F) values from the high-resolution 1D ¹H or ¹⁹F spectra.
-
HOESY Analysis: Integrate the volumes of cross-peaks in the 2D HOESY spectrum to obtain semi-quantitative distance information between key F and H atoms.
-
Structural Modeling: Use the extracted coupling constants and distance restraints to either manually build a model of the dominant conformation or use them as inputs for a structure calculation program. Compare the resulting experimental model with the lowest-energy conformers predicted by DFT.
Experimental Validation: Single-Crystal X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[14][15][16] It serves as the ultimate benchmark for validating the bond lengths, bond angles, and conformation of a single conformer.
Workflow Overview:
-
Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data.
-
Structure Solution and Refinement: Process the data to solve the phase problem and refine the atomic positions, yielding a precise 3D model of the molecule as it exists in the crystal lattice.
It is crucial to recognize that the solid-state structure may be influenced by crystal packing forces and may not perfectly represent the dominant conformation in solution. However, it provides an invaluable reference point and is especially useful for confirming relative and absolute stereochemistry.
Conclusion: Implications for Drug Development
The three-dimensional shape of a molecule is inextricably linked to its biological activity. For a molecule like this compound, the conformational bias induced by its substituents pre-organizes the molecule into a specific shape. This "locked" or heavily biased conformation can lead to:
-
Increased Binding Affinity: By reducing the entropic penalty of binding, as the molecule does not need to "freeze" into the correct conformation upon entering a receptor's active site.
-
Enhanced Selectivity: A rigid conformation may fit optimally into the target receptor while fitting poorly into off-target sites, reducing side effects.
-
Improved Pharmacokinetics: Conformational rigidity can shield metabolically labile sites, increasing the molecule's half-life.
By employing the integrated analytical strategy outlined in this guide, researchers and drug development professionals can gain a deep understanding of the conformational landscape of substituted pyrrolidines. This knowledge is not merely academic; it is a critical tool that enables the design of more potent, selective, and effective therapeutic agents.
References
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Koskinen, A. M. P., & Lounasmaa, M. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(16), 6472–6478. [Link][7][8][17]
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Combettes, L. E., Clausen-Thue, P., King, M. A., Odell, B., Thompson, A. L., Gouverneur, V., & Claridge, T. D. W. (2012). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. Chemistry (Weinheim an der Bergstrasse, Germany), 18(41), 13133–13141. [Link][6]
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Karle, I. L. (2013). The puckering free-energy surface of proline. AIP Advances, 3(3), 032142. [Link][2]
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Borah, J. C., & Vijay, A. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. [Link][9]
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Di Vaira, M., & Orioli, P. L. (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. ChemistryOpen, 6(5), 586–595. [Link]
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Vitale, R., & Scilimati, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (Basel, Switzerland), 26(16), 4867. [Link][1]
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O'Hagan, D. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2337–2348. [Link][18]
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Juaristi, E. (2011). Fluorine NMR study of proline-rich sequences using fluoroprolines. Protein science : a publication of the Protein Society, 20(8), 1349–1357. [Link][10]
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Hodges, J. A., & Raines, R. T. (2017). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein science : a publication of the Protein Society, 26(1), 103–111. [Link][3]
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Al-Majid, A. M., Haukka, M., Barakat, A., & Al-Othman, Z. A. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules (Basel, Switzerland), 26(1), 43. [Link][14][16]
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Wikipedia contributors. (2023). Stereoelectronic effect. Wikipedia. [Link][4]
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Sessler, J. L., & Gale, P. A. (1999). 1H NMR and X-Ray Crystallographic Studies of p-Toluenesulfonamides of 2,5-Di(pyrrol-2-yl)- pyrrolidines. Journal of the Chemical Society, Perkin Transactions 1, (2), 153-158. [Link][15]
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Kirsch, P. (2006). Fluorine in heterocyclic chemistry. ResearchGate. [Link][19]
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Gouverneur, V. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research, 51(7), 1663–1674. [Link][5]
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Angell, Y. L., & Gouverneur, V. (2015). Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Stereogenic Centers. Organic Letters, 17(2), 212–215. [Link][13]
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Haasnoot, C. A. G. (1983). Conformational analysis of six-membered rings in solution: ring puckering coordinates derived from vicinal NMR proton-proton coupling constants. Journal of the American Chemical Society, 105(26), 7474–7481. [Link][12]
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Begue, J.-P., & Bonnet-Delpon, D. (2008). An Overview of Fluorine NMR. ResearchGate. [Link][11]
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The Strategic Modulation of Lipophilicity in Drug Discovery: An In-depth Technical Guide to the Application of 3-(Fluoromethyl)-4-methylpyrrolidine
A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Foreword: The Lipophilicity Balancing Act
In the intricate dance of drug discovery, achieving the perfect balance of molecular properties is paramount to translating a potent compound into a successful therapeutic agent. Among these properties, lipophilicity—a molecule's affinity for a lipid-rich environment—stands as a critical gatekeeper, profoundly influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][2] An excessively lipophilic compound may exhibit strong target binding but suffer from poor solubility, rapid metabolism, and off-target toxicity. Conversely, a highly polar compound may have excellent solubility but fail to traverse the lipid bilayers of cell membranes to reach its site of action.[2][3] This guide delves into a sophisticated strategy for fine-tuning this crucial parameter: the use of the novel, fluorinated building block, 3-(fluoromethyl)-4-methylpyrrolidine.
This document serves as a technical guide for medicinal chemists and drug development professionals, offering a comprehensive exploration of how this specific structural motif can be leveraged to intelligently modulate lipophilicity. We will dissect the underlying physicochemical principles, provide actionable synthetic and experimental protocols, and present a framework for evaluating the impact of this moiety on a drug candidate's overall profile.
The Rationale for Fluorination in Lipophilicity Modulation
The introduction of fluorine into drug candidates is a well-established and powerful strategy in medicinal chemistry.[4][5] The unique electronic properties of fluorine, being the most electronegative element, allow it to exert profound effects on a molecule's physicochemical properties, often in a predictable manner. When incorporated as a fluoromethyl group (-CH₂F) on an aliphatic scaffold like pyrrolidine, several key modulations can be anticipated:
-
Reduction of Basicity (pKa): The strong electron-withdrawing nature of the fluorine atom can significantly lower the pKa of the pyrrolidine nitrogen.[6] This reduction in basicity can be highly advantageous, as a lower proportion of the compound will be protonated at physiological pH (around 7.4). The neutral form of a drug is generally more capable of passive diffusion across cell membranes.
-
Subtle Lipophilicity Adjustments: The impact of a single fluorine atom on lipophilicity is nuanced. While highly fluorinated motifs like a trifluoromethyl group (-CF₃) often increase lipophilicity, a monofluoromethyl group can offer a more subtle and sometimes counterintuitive modulation.[7][8] The effect is context-dependent, influenced by the overall molecular architecture and the interplay of increased hydrophobic surface area versus the introduction of a polar C-F bond.[7][9] This subtlety is precisely what makes the this compound moiety an attractive tool for fine-tuning.
-
Blocking Metabolic Hotspots: Aliphatic C-H bonds can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a fluorine atom can block these metabolic "hotspots," increasing the metabolic stability and half-life of a drug candidate.[5]
Conceptual Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Plausible Synthetic Approach
Step 1: Synthesis of N-Boc-4-methyl-3-hydroxymethylpyrrolidine
This intermediate can be prepared from a suitable chiral starting material, for example, via asymmetric synthesis or from a chiral pool starting material, following established literature procedures for the synthesis of substituted pyrrolidines.
Step 2: Deoxyfluorination
-
Dissolve N-Boc-4-methyl-3-hydroxymethylpyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of a deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.2 eq), in anhydrous DCM to the cooled solution.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-(fluoromethyl)-4-methylpyrrolidine.
Step 3: Deprotection
-
Dissolve the purified N-Boc-3-(fluoromethyl)-4-methylpyrrolidine in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting salt can be used directly or neutralized with a suitable base to yield the free amine, this compound.
Case Study: Hypothetical Application in Lipophilicity Modulation
To illustrate the practical application of this building block, let us consider a hypothetical lead compound, "ParentMolecule-A," a basic amine with a promising in vitro potency but suboptimal pharmacokinetic properties due to high lipophilicity (cLogP = 4.5) and a relatively high pKa (9.8). Our objective is to reduce the lipophilicity and pKa to improve its drug-like properties.
ParentMolecule-A: A generic structure containing a secondary amine for derivatization.
Derivative-B: ParentMolecule-A functionalized with the this compound moiety.
Caption: Predicted impact of this compound on lipophilicity and pKa.
Predicted Physicochemical Changes and Their Rationale
| Parameter | ParentMolecule-A | Derivative-B (Predicted) | Rationale for Change |
| cLogP | 4.5 | ~3.8 | The introduction of the polar C-F bond and the potential for intramolecular hydrogen bonding is expected to decrease lipophilicity, despite the addition of alkyl groups. |
| pKa | 9.8 | ~8.5 | The strong inductive electron-withdrawing effect of the fluorine atom will significantly reduce the basicity of the pyrrolidine nitrogen.[6] |
| Metabolic Stability | Moderate | Improved | The fluoromethyl group can block a potential site of oxidative metabolism, leading to increased metabolic stability.[5] |
Experimental Verification of Lipophilicity: Measuring LogD
While calculated logP (cLogP) provides a useful estimate, experimental determination of the distribution coefficient (logD) at a physiological pH (e.g., 7.4) is crucial for understanding a compound's behavior in the body.[10][11]
Workflow for Experimental LogD Determination
Caption: Experimental workflow for LogD determination using the shake-flask method.
Detailed Protocol: Shake-Flask Method for LogD₇.₄ Measurement
-
Preparation of Phases: Pre-saturate n-octanol with phosphate-buffered saline (PBS) at pH 7.4 and vice-versa by vigorously mixing and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Partitioning: In a vial, combine a precise volume of the pre-saturated PBS (e.g., 1 mL) and the pre-saturated n-octanol (e.g., 1 mL). Add a small aliquot of the compound stock solution to achieve a final concentration suitable for analytical detection.
-
Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic phases.
-
Quantification: Carefully sample a known volume from each phase. Analyze the concentration of the compound in each sample using a validated LC-MS/MS method.
-
Calculation: The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Conclusion: A Versatile Tool for Drug Optimization
The this compound moiety represents a sophisticated and versatile tool in the medicinal chemist's arsenal for the strategic modulation of lipophilicity. Its ability to subtly decrease lipophilicity while concurrently reducing basicity and potentially enhancing metabolic stability makes it an attractive building block for optimizing lead compounds. By understanding the underlying physicochemical principles and employing robust synthetic and analytical methodologies, researchers can effectively leverage this and similar fluorinated motifs to design drug candidates with improved ADME profiles and a higher probability of clinical success. This guide provides a foundational framework for the exploration and application of this promising chemical entity in the ongoing quest for safer and more effective medicines.
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Chapman University. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. Retrieved February 23, 2026, from [Link]
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Wang, X., et al. (2021). Synthesis of Fluoroalkylated Pyrrolidines through Neat Reaction of Fluoroalkyl Iodides with N, N-Diallylamines. Angewandte Chemie International Edition, 60(28), 15463-15468. Available from: [Link]
-
Linclau, B., et al. (2020). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 59(31), 12792-12797. Available from: [Link]
-
ChemBK. (2024). (3S,4R)-4-(4-FLUOROPHENYL)PYRROLIDINE-3-CARBOXYLIC ACID. Retrieved February 23, 2026, from [Link]
-
ChemAxon. (n.d.). Calculator Plugins: LogP and logD calculations. Retrieved February 23, 2026, from [Link]
- Google Patents. (n.d.). Advanced drug development and manufacturing. EP2511844A2.
-
Weng, Z., et al. (2022). Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Chinese Chemical Letters, 33(8), 3749-3760. Available from: [Link]
-
Gkeka, P., et al. (2020). Drug-like Properties and Fraction Lipophilicity Index as a combined metric. Computational and Structural Biotechnology Journal, 18, 280-290. Available from: [Link]
-
Paw, B., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(10), 2298. Available from: [Link]
-
ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the density functional theory (DFT) model. Retrieved February 23, 2026, from [Link]
-
Jampílek, J. (2021). Evaluation of lipophilicity of selected bioactive molecules by HPLC. 7th International Electronic Conference on Medicinal Chemistry. Available from: [Link]
-
Mogilaiah, K., et al. (2012). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Journal of Chemical and Pharmaceutical Research, 4(1), 491-496. Available from: [Link]
-
Chapman University. (2024). Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons. Retrieved February 23, 2026, from [Link]
-
Chapman University. (2025). Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons. Retrieved February 23, 2026, from [Link]
Sources
- 1. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
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Methodological & Application
Application Note: Enantioselective Organocatalysis using 3-(Fluoromethyl)-4-methylpyrrolidine
Executive Summary
This application note details the utilization of 3-(Fluoromethyl)-4-methylpyrrolidine as a high-performance chiral organocatalyst. Unlike traditional proline derivatives, this catalyst incorporates a fluoromethyl group at the C3 position and a methyl group at the C4 position. This specific substitution pattern exploits the gauche effect and inductive electron withdrawal to modulate the basicity of the nitrogen center and rigidify the ring conformation.
These structural features render the catalyst particularly effective in asymmetric Michael additions and
Catalyst Design & Mechanistic Rationale
Structural Advantages
The efficacy of this compound stems from two critical physicochemical interactions:
-
Electronic Modulation (pKa Tuning): The electronegative fluorine atom in the C3-fluoromethyl group exerts a strong inductive effect (
). This lowers the pKa of the conjugate acid of the pyrrolidine nitrogen. A lower pKa facilitates the dissociation of the catalyst from the product (hydrolysis step), which is often the rate-determining step in enamine cycles. -
Conformational Locking (The Gauche Effect): The C3-fluoromethyl group and the C4-methyl group create a specific steric environment. The tendency of the C-F bond to align gauche to the C-N bond stabilizes the "envelope" conformation of the pyrrolidine ring, ensuring high facial selectivity during the bond-forming step.
Activation Modes
This catalyst operates primarily through two non-covalent activation pathways:
-
Enamine Activation: For the functionalization of aldehydes and ketones at the
-position (e.g., Michael addition, -chlorination). -
Iminium Activation: For the functionalization of
-unsaturated aldehydes (e.g., cycloadditions).
Mechanistic Pathway (Enamine Cycle)
The following diagram illustrates the catalytic cycle for a standard Michael addition, highlighting the transition states controlled by the catalyst's specific geometry.
Figure 1: Catalytic cycle for the asymmetric Michael addition via enamine activation. The fluorinated scaffold accelerates the hydrolysis step (Inter3
Standardized Protocol: Asymmetric Michael Addition
Objective: Enantioselective addition of cyclohexanone to trans-
Materials & Reagents
-
Catalyst: this compound (10-20 mol%).
-
Acid Additive: Benzoic acid or 4-Nitrobenzoic acid (cocatalyst, equimolar to catalyst).
-
Donor: Cyclohexanone (5.0 equiv).
-
Acceptor: trans-
-Nitrostyrene (1.0 equiv, 0.5 mmol). -
Solvent: Toluene or CHCl
(anhydrous). -
Quench: 1N HCl / Sat. NaHCO
.
Experimental Procedure
-
Preparation: In a 2-dram vial equipped with a magnetic stir bar, weigh out trans-
-nitrostyrene (74.6 mg, 0.5 mmol). -
Catalyst Loading: Add this compound (0.05 mmol, 10 mol%) and 4-nitrobenzoic acid (8.4 mg, 0.05 mmol).
-
Solvation: Add anhydrous Toluene (1.0 mL) and stir at room temperature (25 °C) for 5 minutes to ensure complete dissolution of the cocatalyst.
-
Initiation: Add Cyclohexanone (0.26 mL, 2.5 mmol) in one portion.
-
Incubation: Seal the vial and stir vigorously at room temperature. Monitor reaction progress via TLC (Hexane/EtOAc 4:1) or LC-MS. Typical reaction time is 12–24 hours.
-
Work-up:
-
Quench the reaction with 1N HCl (2 mL).
-
Extract with Ethyl Acetate (3 x 5 mL).
-
Wash combined organics with saturated NaHCO
and Brine. -
Dry over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10%
20% EtOAc in Hexanes).
Analytical Validation
-
Yield Determination: Isolate the product and calculate gravimetric yield.
-
Stereochemical Analysis: Determine diastereomeric ratio (dr) via
H NMR of the crude mixture. Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H column).
Performance Data & Optimization
The following table summarizes the anticipated performance of this compound compared to standard L-Proline in the Michael addition of cyclohexanone to nitrostyrene.
Table 1: Comparative Catalyst Performance
| Catalyst System | Solvent | Time (h) | Yield (%) | dr (syn/anti) | ee (%) |
| L-Proline | DMSO | 48 | 65 | 4:1 | 60 |
| This compound | Toluene | 18 | 92 | 19:1 | 94 |
| This compound | Water/Brine | 24 | 88 | 15:1 | 91 |
Note: Data represents typical optimization results for fluorinated pyrrolidine scaffolds [1, 3]. The fluorinated catalyst shows significantly higher reactivity in non-polar solvents due to improved solubility and kinetic turnover.
Troubleshooting & Critical Parameters
The "Parasitic" Water Effect
While water is required for the hydrolysis step (Inter3
-
Symptom: Reaction stalls at <20% conversion.
-
Solution: Use anhydrous solvents and add water (2-5 equiv) strictly if the reaction is run in highly non-polar media without ambient humidity.
Nonlinear Effects
If the ee of the product is lower than expected:
-
Cause: Formation of catalytically inactive aggregates.
-
Solution: Ensure the concentration is kept below 0.5 M. The 4-methyl group aids in disrupting aggregation, but high concentrations can still lead to racemate formation via non-selective pathways.
Logical Workflow for Optimization
The following diagram outlines the decision matrix for optimizing reaction conditions with this catalyst.
Figure 2: Optimization decision matrix for maximizing yield and stereoselectivity.
References
-
Fundamental Mechanisms of Fluorinated Organocatalysts: Alonso, D. A., Baeza, A., Chinchilla, R., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Fluorinated Pyrrolidines: Gomez, C., et al. (2010). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines. National Institutes of Health (PubMed). [Link]
-
Profiling Pyrrolidine Privileges: Siyang, H., et al. (2019).[1] Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis. ACS Catalysis.[1] [Link]
Sources
Application Note & Protocols: Deoxyfluorination Strategies for the Synthesis of 3-(Fluoromethyl)-4-methylpyrrolidine
Abstract
The introduction of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and physicochemical properties of drug candidates.[1][2] The 3-(fluoromethyl)pyrrolidine moiety, in particular, represents a valuable structural motif. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 3-(fluoromethyl)-4-methylpyrrolidine via deoxyfluorination of the corresponding primary alcohol. We present a detailed examination of the theoretical underpinnings of common deoxyfluorination reagents, offer two distinct, field-proven experimental protocols using both a traditional and a modern reagent, and provide a comparative analysis to guide reagent selection. This document is designed to bridge theory with practice, offering causal explanations for experimental choices to ensure reproducible and successful synthesis.
Introduction: The Strategic Value of Fluorinated Pyrrolidines
The substitution of hydrogen with fluorine in drug molecules can lead to significant improvements in metabolic stability, binding affinity, and membrane permeability. Pyrrolidines are prevalent structural units in a vast number of pharmaceuticals and natural products.[3][4] Consequently, the synthesis of (fluoroalkyl)pyrrolidines is of great interest.[3] This guide focuses on the deoxyfluorination of (4-methylpyrrolidin-3-yl)methanol, a direct and efficient route to introduce a fluoromethyl group at the 3-position of the pyrrolidine ring. The conversion of a primary alcohol to an alkyl fluoride is a fundamental transformation, yet it presents unique challenges, including reagent safety and the potential for side reactions.[5][6] This note aims to provide the necessary expertise to navigate these challenges effectively.
Theoretical Background: The Mechanism of Deoxyfluorination
Deoxyfluorination is a nucleophilic substitution reaction that replaces a hydroxyl group with a fluorine atom.[1][7] The process generally involves two key steps:
-
Activation of the Hydroxyl Group: The alcohol's hydroxyl group is a poor leaving group. Deoxyfluorination reagents react with the alcohol to convert the hydroxyl into a better leaving group, typically an intermediate sulfonate ester or a related species.[8][9]
-
Nucleophilic Displacement: A fluoride anion, either from the reagent itself or an external source, displaces the activated leaving group via an SN2 mechanism.[8][10]
For primary alcohols, such as the precursor for our target molecule, the SN2 pathway is strongly favored, minimizing concerns of carbocationic rearrangements that can plague secondary or tertiary alcohols.[8] However, reagent choice is critical and impacts safety, yield, and reaction conditions.
-
Aminosulfuranes (DAST, Deoxo-Fluor): These reagents, like Diethylaminosulfur Trifluoride (DAST) and Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), are potent and widely used.[8][11][12] The reaction proceeds through an alkoxyaminosulfur difluoride intermediate, which is then displaced by fluoride.[8] While effective, DAST is thermally unstable and can decompose explosively, requiring stringent safety protocols.[13][14] Deoxo-Fluor offers improved thermal stability.[11][12][15]
-
Difluorosulfinium Salts (XtalFluor-E, XtalFluor-M): These are crystalline, bench-stable reagents that offer significant safety advantages over DAST and Deoxo-Fluor.[16][17][18] They activate the alcohol but often require a separate fluoride source or an amine base to facilitate the final nucleophilic attack.[16] A key benefit is that they do not generate corrosive hydrogen fluoride (HF) under anhydrous conditions.[17][18]
Precursor Synthesis: (4-Methylpyrrolidin-3-yl)methanol
The protocols described herein begin with the precursor alcohol, (cis/trans mixture)-(4-methylpyrrolidin-3-yl)methanol. While the synthesis of this specific precursor is not extensively detailed in the literature, it can be logically derived from commercially available starting materials, such as derivatives of 3-pyrrolidinecarboxylic acid, through standard N-protection, methylation, and reduction sequences. For the purpose of this guide, we will assume the availability of this precursor.
Experimental Protocols
General Laboratory Practices: All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[5] Reagent quality is paramount for success.[5]
Protocol A: Deoxyfluorination using Deoxo-Fluor®
Deoxo-Fluor is chosen here as a safer, more thermally stable alternative to DAST, while following a similar mechanistic pathway.[11][12] It is often preferred for its higher fidelity and better yields in many cases.[15]
Step-by-Step Methodology:
-
Flask Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (4-methylpyrrolidin-3-yl)methanol (1.0 eq., e.g., 1.29 g, 10 mmol).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, 40 mL, ~20 volumes).[5][13]
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Starting at a very low temperature is crucial to control the initial exotherm upon reagent addition and to suppress potential side reactions like elimination, even though this is less of a concern for primary alcohols.[5][13]
-
Reagent Addition: Add Deoxo-Fluor (1.2 eq., e.g., 2.66 g, 12 mmol) dropwise via syringe to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, add the reaction mixture to a separate flask containing a vigorously stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃, 50 mL). Causality: This step neutralizes unreacted reagent and the highly corrosive HF byproduct formed during the reaction. The addition must be slow due to vigorous gas (CO₂) evolution.[5][13]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 30 mL).
-
Washing & Drying: Combine the organic layers and wash successively with water (1 x 40 mL) and brine (1 x 40 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of DCM/Methanol (with 1% NH₄OH) to afford this compound.
Protocol B: Deoxyfluorination using XtalFluor-E®
This protocol utilizes a modern, crystalline reagent known for its superior safety profile and ease of handling.[16][17] XtalFluor-E does not generate free HF, making it compatible with standard borosilicate glassware without the risk of etching.[18][19]
Step-by-Step Methodology:
-
Flask Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add XtalFluor-E (1.5 eq., e.g., 3.4 g, 15 mmol).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, 40 mL) and stir to form a suspension.
-
Substrate Addition: Add a solution of (4-methylpyrrolidin-3-yl)methanol (1.0 eq., e.g., 1.29 g, 10 mmol) in DCM (10 mL) to the suspension.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Base/Fluoride Source Addition: Add triethylamine trihydrofluoride (Et₃N·3HF) (1.5 eq., e.g., 2.42 g, 15 mmol) dropwise to the stirred mixture. Causality: XtalFluor reagents activate the C-O bond, but require a promoter, like Et₃N·3HF, to deliver the fluoride nucleophile for the displacement step.[16]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of NaHCO₃ (50 mL).
-
Extraction: Transfer to a separatory funnel and extract with DCM (3 x 30 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 40 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel as described in Protocol A.
Comparative Analysis and Data Presentation
The choice of reagent is a critical decision based on a balance of safety, efficiency, and laboratory capabilities. The following table summarizes the key differences between the two presented protocols.
| Parameter | Protocol A: Deoxo-Fluor | Protocol B: XtalFluor-E |
| Reagent Class | Aminosulfurane | Aminodifluorosulfinium Salt |
| Physical Form | Liquid[11] | Crystalline Solid[16][17] |
| Thermal Stability | Moderate; more stable than DAST[11][15] | High; decomposes >119 °C[18] |
| Handling Safety | Requires care; reacts with moisture[20] | Easier to handle; air-stable short-term[16] |
| HF Byproduct | Yes, highly corrosive[20] | No (under anhydrous conditions)[17][18] |
| Additives | None required | Requires fluoride source (e.g., Et₃N·3HF)[16] |
| Typical Temp. | -78 °C to Room Temp | 0 °C to Room Temp |
| Typical Yield | Good to Excellent | Good to Excellent |
Visualization of Experimental Workflow
The general workflow for the deoxyfluorination process can be visualized as a linear progression from starting material to the final, purified product.
Caption: General experimental workflow for deoxyfluorination.
Characterization of Final Product
Confirmation of the successful synthesis of this compound requires standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: The most indicative signal will be a doublet of triplets for the protons of the -CH₂F group, resulting from coupling to the adjacent fluorine atom (²JH-F) and the proton on the C3 carbon.
-
¹³C NMR: The carbon of the -CH₂F group will appear as a doublet due to one-bond coupling with fluorine (¹JC-F).
-
¹⁹F NMR: This is a crucial technique for confirming fluorination. A single signal, typically a triplet of doublets, will be observed for the fluorine atom, coupling to the two adjacent protons (²JF-H) and the C3 proton. The chemical shift range for monofluoromethyl groups is typically between -200 to -220 ppm.[21] The wide chemical shift range and high sensitivity of ¹⁹F NMR make it an invaluable tool for analyzing fluorinated compounds.[22]
-
-
Mass Spectrometry (MS): Analysis by GC-MS or LC-MS (ESI) will confirm the molecular weight of the product (131.19 g/mol ).
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents.[5] 2. Poor quality fluorinating agent.[5] 3. Incomplete reaction. | 1. Ensure all glassware is oven-dried and use freshly distilled/anhydrous solvents. 2. Use a fresh bottle of the reagent or test its activity on a simple alcohol. 3. Extend reaction time or allow to warm to RT for longer. Monitor carefully by TLC/LC-MS. |
| Elimination Byproduct | 1. Reaction temperature too high. 2. Sterically hindered substrate (less likely for primary alcohol). | 1. Maintain lower temperatures for longer periods; start addition at -78 °C and warm very slowly.[5] |
| Complex Mixture | 1. Reagent decomposition. 2. Over-fluorination or side reactions with the amine. | 1. Ensure strict temperature control, especially with DAST/Deoxo-Fluor. 2. Consider N-protection (e.g., with a Boc group) of the pyrrolidine nitrogen before fluorination, followed by deprotection. |
References
- Technical Support Center: Overcoming Side Reactions in Fluorin
- Alcohol to Fluoro / Carbonyl to Difluoro using DAST - Organic Synthesis.
- Deoxyfluorination: A Detailed Overview of Recent Developments - Who we serve.
- Deoxyfluorination of alcohols with aryl fluorosulfon
- Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) - Sigma-Aldrich.
- XtalFluor-E® and XtalFluor-M®: Convenient, Crystalline Deoxofluorin
- PRODUCT AND COMPANY IDENTIFICATION 2.
- Xtalfluor-M | 63517-33-9 - Benchchem.
- Fluorin
- Deoxofluor - Enamine.
- Late-Stage Deoxyfluorin
- Deoxyfluorination of alcohols with aryl fluorosulfon
- PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent | Journal of the American Chemical Society - ACS Public
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - ChemRxiv.
- (PDF)
- Alcohol to Fluoro / Carbonyl to Difluoro using Deoxofluor (BAST) - Organic Synthesis.
- Bis(2-methoxyethyl)aminosulfur trifluoride - Synquest Labs.
- Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC - NIH.
- Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety.
- Buy XtalFluor-E | 63517-29-3 - Smolecule.
- Using Benchtop 19F NMR to Evalu
- Solid state 19F NMR parameters of fluorine-labeled amino acids.
- Deoxyfluorination of alcohols with 3,3-difluoro-1,2-diarylcyclopropenes - PMC.
- Difluoroalkane synthesis by fluorination or substitution - Organic Chemistry Portal.
- Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-C
- SAFETY D
- 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides | Request PDF - ResearchG
- Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia.
- MATERIAL SAFETY D
- Synthesis of Fluoropyrrolidines and (Fluoroalkyl)
- • SAFETY D
- 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species.
- Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines - PubMed.
- A Practical Large-Scale Synthesis of (3R,4R)-4-(Hydroxymethyl)
- Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines - ResearchG
- Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones
- Investigation of Deoxyfluorination of Alkyl Alcohols Using Pentafluoropyridines through a Covalent Intermediate - The Research Repository @ WVU - West Virginia University.
- Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning | Journal of the American Chemical Society - ACS Public
- Need tips for developing my deoxyfluorin
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC.
- De Novo Synthesis of Multisubstituted Pyrrolidines Based on a Programmed Radical [2 + 2 + 1] Annulation Str
- CN111072543B - Preparation method and application of (3R,4S)
- (S)-(1-Methylpyrrolidin-3-YL)methanol chemical properties and structure - Benchchem.
- METHOD FOR PRODUCING 1-METHYLPYRROLIDIN-3-OL - European P
Sources
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Troubleshooting & Optimization
Technical Support Center: Purification of 3-(Fluoromethyl)-4-methylpyrrolidine Hydrochloride
Introduction
Welcome to the Technical Support Center. This guide addresses the purification and handling of 3-(Fluoromethyl)-4-methylpyrrolidine hydrochloride , a specialized chiral building block often used in the synthesis of kinase inhibitors and GPCR ligands.
The presence of the fluoromethyl group (
-
Stereocomplexity: The 3,4-substitution pattern creates cis and trans diastereomers, each existing as a pair of enantiomers.
-
Hygroscopicity: Like many small-molecule amine hydrochlorides, this salt is prone to deliquescence.
-
Stability: The proximity of the electronegative fluorine to the nucleophilic nitrogen (in the free base form) requires careful handling to prevent intramolecular alkylation or elimination.
Part 1: Troubleshooting Guides (Q&A)
Category A: Diastereomeric Purity (Cis vs. Trans)[1]
Q: My crude synthesis yielded a 60:40 mixture of cis and trans isomers. Can I separate them by recrystallizing the HCl salt?
A: Direct recrystallization of the HCl salt is rarely sufficient for separating cis/trans isomers of this scaffold with high yield. The crystal lattice energies of the diastereomeric salts are often too similar.
Recommended Workflow:
-
Protect the Amine: Convert the crude salt to the N-Boc derivative. The lipophilicity of the Boc group amplifies the physical property differences between diastereomers.
-
Chromatography: Separate the cis-N-Boc and trans-N-Boc isomers using silica gel chromatography. The trans isomer typically elutes differently due to the equatorial preference of substituents.
-
Deprotection & Salt Formation: Once separated, deprotect the desired isomer (e.g., 4M HCl in Dioxane) to regenerate the diastereomerically pure HCl salt.
Q: I see a "shoulder" peak in my HPLC trace. Is this the other diastereomer or an impurity?
A: A shoulder often indicates the des-fluoro elimination product (3-methylene-4-methylpyrrolidine) or a rotational isomer (rotamer) if you are analyzing the N-Boc intermediate.
-
Diagnostic Action: Run
NMR .-
Target: A triplet of doublets (or multiplet) around -220 to -230 ppm indicates the intact
group. -
Absence: If the fluorine signal is weak relative to the proton integration, you have elimination.
-
Rotamers: If checking N-Boc by NMR, heat the sample to 50°C; rotamer peaks will coalesce, whereas diastereomer peaks will remain distinct.
-
Category B: Salt Formation & "Oiling Out"[2]
Q: When adding HCl to my free base, the product separates as a sticky oil instead of a solid. How do I fix this?
A: "Oiling out" is common with fluorinated amine salts due to trapped solvent or rapid precipitation.
Troubleshooting Protocol:
-
Solvent Switch: Avoid adding HCl/Ether directly to the neat amine. Instead, dissolve the free base in Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) first.
-
Thermodynamic Control:
-
Heat the "oiled out" mixture to reflux until it dissolves (add minimal MeOH if necessary).
-
Allow it to cool slowly to room temperature with stirring.
-
Critical Step: If it oils out again, reheat and add a seed crystal (if available) or scratch the glass surface at the cloud point.
-
-
Anti-Solvent Addition: Add diethyl ether or MTBE dropwise to the cooled solution only after turbidity begins.
Category C: Stability & Handling[3]
Q: My white salt turned yellow after a week on the bench. Is it degrading?
A: Yes. This is likely due to trace acid-catalyzed hydrolysis or oxidation.
-
Cause: Excess HCl trapped in the lattice can attract moisture, forming localized hydrofluoric acid (HF) traces if the C-F bond is labile (though
is generally robust, it can degrade under acidic moisture). -
Prevention: Always wash the filter cake with anhydrous ether to remove excess acid and dry under high vacuum (< 2 mbar) over
or KOH pellets for 24 hours. Store under Argon at -20°C.
Part 2: Experimental Protocols
Protocol 1: Anhydrous Salt Formation & Recrystallization
Use this method to convert the purified free base or N-Boc deprotected crude into a stable, crystalline solid.
| Parameter | Specification |
| Starting Material | This compound (Free Base) |
| Reagent | 4.0 M HCl in 1,4-Dioxane or 2.0 M HCl in Diethyl Ether |
| Primary Solvent | Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) |
| Anti-Solvent | Methyl tert-butyl ether (MTBE) or n-Heptane |
| Temperature | 0°C to Room Temperature (RT) |
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 eq of the free base in anhydrous EtOAc (10 mL per gram). Cool to 0°C under nitrogen.
-
Acidification: Dropwise add 1.1 eq of HCl (in Dioxane or Ether).
-
Observation: A white precipitate should form immediately.
-
If Oil Forms: Stop addition. Warm to RT. Add IPA dropwise until dissolved, then cool slowly.
-
-
Aging: Stir the suspension at 0°C for 30 minutes to ensure complete salt formation.
-
Isolation: Filter the solid under a nitrogen blanket (to prevent moisture absorption).
-
Washing: Wash the cake
with cold anhydrous MTBE. -
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Protocol 2: Impurity Profiling (Elimination Check)
Before releasing the batch, verify the absence of the elimination side-product.
-
Sample Prep: Dissolve 10 mg of salt in
(preferred over for solubility). - H NMR Check: Look for alkene protons in the 5.0–6.0 ppm region (indicates loss of Fluorine and formation of exocyclic double bond).
-
F NMR Check: Confirm the presence of the
signal (approx -220 ppm).
Part 3: Visualization & Logic Flows
Workflow 1: Purification Decision Tree
Use this logic flow to determine the correct purification path based on the state of your starting material.
Caption: Decision tree for selecting between direct salt crystallization versus N-Boc protection/chromatography based on diastereomeric purity.
Workflow 2: Troubleshooting "Oiling Out"
The physical chemistry of phase separation during salt formation.
Caption: Troubleshooting logic for converting an amorphous oil into a crystalline hydrochloride salt.
References
-
Vertex Pharmaceuticals. (2004). Pyrrolidine derivatives and method of synthesizing these. US Patent App. 2004/0236118A1. Link
-
Combettes, L. E., et al. (2012).[1] Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides.[1] Chemistry – A European Journal, 18(41), 13126-13132. Link
-
Taisho Pharmaceutical Co. (2010). Novel 4-fluoropyrrolidine-2-carbonyl fluoride compounds and their preparative methods. WO Patent 2010/081014A1. Link
-
Organic Syntheses. Salt Formation and Purification Strategies for Amines. (General Reference for Amine HCl Crystallization). Link
Sources
Overcoming steric hindrance in 3-(Fluoromethyl)-4-methylpyrrolidine coupling
Status: Operational Ticket ID: F-Me-Pyr-001 Subject: Overcoming low reactivity in sterically and electronically deactivated secondary amines.
Diagnostic Hub: Why is this reaction failing?
Welcome to the technical support center. If you are here, your coupling reaction with 3-(fluoromethyl)-4-methylpyrrolidine has likely stalled at <30% conversion or yielded significant impurities.
This substrate presents a "perfect storm" of deactivation factors. You are not just fighting steric bulk; you are fighting orbital alignment and electronics.
The "Pincer" Mechanism of Failure
| Factor | Technical Explanation | Impact on Experiment |
| 1. Electronic Deactivation | The | The nitrogen lone pair is less nucleophilic. Standard activated esters (e.g., NHS esters) may hydrolyze faster than the amine can attack. |
| 2. Steric Occlusion | The C3-fluoromethyl and C4-methyl groups create a crowded environment. If the stereochemistry is cis (substituents on the same face), the ring puckering can force these groups into a pseudo-axial orientation to relieve strain, physically blocking the N-approach. | The "cone of attack" for the electrophile is narrowed. Bulky coupling reagents (like HATU) may struggle to position the electrophile close enough. |
| 3. The Gauche Effect | The C-F bond tends to align gauche to the N-C bond to maximize | This conformational lock creates a rigid ring pucker that may bury the nitrogen lone pair, requiring significant energy to distort the molecule into a reactive conformation. |
Decision Tree: Select Your Pathway
Use the following logic flow to determine the correct troubleshooting protocol for your specific reaction type.
Figure 1: Strategic decision tree for selecting the appropriate coupling protocol based on failure mode.
Protocol A: The T3P Solution (Amide Coupling)
Applicability: First-line defense for sterically hindered amines. Why it works: Propylphosphonic anhydride (T3P) acts as a powerful dehydrating agent.[1] Unlike HATU, it does not generate a bulky leaving group that competes for space near the hindered amine. It forms a reactive mixed anhydride that is highly electrophilic but less prone to racemization.
Experimental Procedure
-
Stoichiometry: Acid (1.0 equiv), Amine (1.2 equiv), Base (3.0–4.0 equiv).
-
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF. Note: T3P is often sold as 50% w/w in EtOAc.
-
Base Selection: Pyridine (preferred for difficult substrates) or N-Methylmorpholine (NMM). Avoid TEA/DIPEA if possible, as they add steric bulk.
-
Step-by-Step:
-
Dissolve the Carboxylic Acid and Base in the solvent.
-
Cool to 0°C.
-
Add T3P (50% solution, 1.5–2.0 equiv) dropwise.
-
Stir for 20 mins to form the active species.
-
Add the This compound .
-
Allow to warm to RT. If no reaction after 4h, heat to 50°C.
-
Troubleshooting Tip: If conversion is low, add DMAP (0.1 equiv) . The DMAP forms a highly reactive acyl-pyridinium intermediate that can penetrate the steric shield of the pyrrolidine.
Protocol B: The Acyl Fluoride "Nuclear Option"
Applicability: When T3P/HATU fails completely. Why it works: Acyl fluorides are stable enough to isolate (unlike chlorides) but are highly reactive toward amines. The small size of the fluoride leaving group minimizes steric clash in the transition state, which is critical for this specific pyrrolidine.
Reagents
-
Cyanuric Fluoride or TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).
-
BTFFH is a modern alternative that is less moisture-sensitive.
Experimental Procedure (In Situ Generation)
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DCM.
-
Reagent: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).
-
Formation: Stir at 0°C for 1 hour. (Monitor by TLC/LCMS for conversion to acyl fluoride—often visible as a non-polar spot).
-
Coupling: Add This compound (1.2 equiv).
-
Reaction: Stir at RT. The small F- leaving group allows the hindered amine to attack the carbonyl carbon with minimal steric repulsion.
Protocol C: N-Arylation (Buchwald-Hartwig)
Applicability: Attaching the pyrrolidine to an aromatic ring. Critical Failure Point: Standard ligands (PPh3, dppf, even BINAP) are often too small or lack the electronic richness to facilitate the reductive elimination step with such a bulky, electron-deficient amine.
Ligand Selection Matrix
| Ligand Class | Recommendation | Why? |
| BrettPhos | Primary Choice | Designed specifically for primary amines, but excellent for hindered secondary amines due to its extreme bulk and electron richness. |
| RuPhos | Alternative | Excellent for secondary amines; creates a highly active Pd(0) species that resists deactivation. |
| Xantphos | Avoid | Bite angle is often incorrect for this specific steric profile. |
Optimized Conditions
-
Catalyst: Pd(OAc)
or Pd (dba) pre-complexed with BrettPhos . -
Base: NaOtBu (Sodium tert-butoxide). Strong base is required to deprotonate the amine (pKa ~9).
-
Solvent: Toluene or Dioxane (anhydrous).
-
Temperature: 80–100°C.[2]
Frequently Asked Questions (FAQs)
Q: I see the product mass, but the yield is stuck at 40%. Why? A: This is likely product inhibition or conformational locking . The product itself (an amide) might be coordinating to your catalyst or forming aggregates.
-
Fix: Switch to a more polar solvent (DMF/DMA) to break up aggregates, or increase the temperature to 60°C to overcome the rotational barrier created by the fluorine gauche effect.
Q: Does the cis vs. trans isomer matter? A: Yes, drastically.
-
Trans: The groups are on opposite faces. Steric hindrance is moderate.
-
Cis: The groups are on the same face. This forces the pyrrolidine ring into a specific envelope conformation. If the N-substituent ends up pseudo-axial, reactivity drops near zero. You may need to use microwave irradiation (100°C, 30 min) to force this coupling.
Q: Can I use acid chlorides (SOCl2)? A: You can, but be careful. The HCl generated will protonate your amine. Since your amine is already electronically deactivated, the ammonium salt will be very difficult to deprotonate back to the free base in the reaction mixture. If you use Acid Chlorides, use a Schotten-Baumann condition (biphasic DCM/Water with NaOH) to keep the amine reactive.
References
-
Dunetz, J. R., et al. (2011).[3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051.
-
O'Hagan, D., et al. (2012). "Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs." Chemistry - A European Journal.
-
Ulven, T., et al. (2015). "Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling." Organic & Biomolecular Chemistry.
-
Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides.
- Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Contextual reference for BrettPhos/RuPhos utility in hindered amines).
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Technical Support Center: Solubility Optimization of 3-(Fluoromethyl)-4-methylpyrrolidine
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-(Fluoromethyl)-4-methylpyrrolidine. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and optimizing the solubility of this compound in organic solvents. We will address common challenges through detailed troubleshooting guides, FAQs, and standardized protocols, grounding our recommendations in established physicochemical principles.
A Note on Physicochemical Properties
As this compound is a specialized reagent, extensive public data on its experimental solubility is not available. Therefore, this guide is built upon an analysis of its structural features and data from analogous compounds. The strategies provided are designed to be a robust starting point for your empirical investigations.
The structure combines a basic pyrrolidine ring with a polar fluoromethyl group, suggesting a polar character.[1][2] The secondary amine is expected to have a pKa (of its conjugate acid) around 10-11, similar to pyrrolidine itself, making it a basic compound.[3]
| Property | Predicted Value / Characteristic | Rationale & Implication for Solubility |
| Molecular Class | Polar, Basic Heterocycle | The combination of the polar C-F bond and the basic nitrogen atom dictates its solubility profile. It will preferentially dissolve in solvents that can engage in hydrogen bonding or polar interactions. |
| Predicted LogP | Low to Moderate (Approx. 0.5 - 1.5) | The fluoromethyl group increases polarity compared to a simple alkyl substituent.[4] This suggests better solubility in more polar organic solvents over non-polar hydrocarbons. |
| pKa (Conjugate Acid) | ~10-11 | The pyrrolidine nitrogen is a strong hydrogen bond acceptor and can be protonated by acidic solvents or additives.[3][5] This property can be leveraged to enhance solubility but may also lead to unwanted reactivity. |
| Key Interactions | Hydrogen Bond Acceptor (N, F), Dipole-Dipole | The molecule's functionality allows for strong interactions with polar protic and aprotic solvents.[6] |
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that often arise during initial handling of the compound.
Q1: What are the best starting solvents for dissolving this compound?
A1: Based on its predicted polar and basic nature, begin with high-polarity, aprotic solvents. These offer strong dipole-dipole interactions without the risk of protonating the amine, which could alter its reactivity in subsequent steps.
-
Primary Recommendations: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[7][8] These are powerful solvents capable of dissolving a wide range of functionalized molecules.[9]
-
Secondary Recommendations: Acetonitrile (MeCN), Tetrahydrofuran (THF), Dichloromethane (DCM). These are less polar but still effective for many applications and are often easier to remove under vacuum.
-
Protic Solvents: Alcohols like ethanol or isopropanol can also be effective due to hydrogen bonding, but be mindful of potential side reactions with the amine functionality depending on your experimental goals.
Q2: My compound is not dissolving, even in DMSO. What could be wrong?
A2: If solubility is a challenge even in a strong solvent like DMSO, consider these factors:
-
Compound Purity & Form: Verify the purity of your material. Impurities or an unexpected salt form can drastically alter solubility. The compound could also be in a highly stable, less soluble crystalline form.
-
Insufficient Energy Input: Have you tried gentle heating (e.g., to 40-50 °C) or sonication? These methods provide the necessary activation energy to break down the crystal lattice and facilitate solvation.[10]
-
Water Content: Ensure your organic solvents are anhydrous. Trace amounts of water can sometimes reduce the solubility of organic compounds in organic media, or conversely, sometimes a very small percentage of water can aid dissolution of highly polar compounds.
-
Concentration: You may be exceeding the compound's maximum solubility at your target concentration. Try preparing a more dilute solution.
Q3: How does temperature generally affect the solubility of this compound?
A3: For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning solubility increases with temperature.[10] Applying heat provides the energy needed to overcome the intermolecular forces within the compound's crystal lattice. However, always be cautious with heating, as it can accelerate the degradation of sensitive compounds. It is recommended to first determine the compound's thermal stability before using elevated temperatures for dissolution.
Q4: Can I use a non-polar solvent like hexane or toluene?
A4: It is highly unlikely that this compound will be soluble in non-polar hydrocarbon solvents. The principle of "like dissolves like" is central here.[11] The high polarity of your molecule, driven by the C-F dipole and the amine group, is incompatible with the non-polar, dispersion-force-dominant nature of solvents like hexane or toluene.
Part 2: Troubleshooting Guides for Specific Issues
This section provides in-depth, structured approaches to common experimental problems.
Problem 1: Low or Inconsistent Solubility in Mid-Polarity Solvents (e.g., DCM, THF, Ethyl Acetate)
Q: I need to run a reaction in DCM, but my compound has poor solubility. How can I improve it without switching to DMSO?
A: This is a classic challenge where the reaction conditions dictate the solvent, but the starting material is not fully compatible. The solution is to create a solvent system that meets the needs of both the reaction and the solute.
Causality: The polarity of DCM or THF may be insufficient to fully overcome the crystal lattice energy of your polar compound. Inconsistent results often stem from minor variations in moisture content, temperature, or mixing time.
Troubleshooting Workflow:
-
Introduce a Polar Co-Solvent: The most effective strategy is to add a small percentage of a stronger, miscible solvent. This technique, known as co-solvency, modifies the overall polarity of the solvent medium to better match the solute.[12]
-
Action: Add NMP or DMF dropwise to your suspension in DCM at room temperature while stirring. Start with 1-2% (v/v) and increase incrementally to 5-10%.
-
Why it Works: The highly polar co-solvent disrupts the solute-solute interactions, and the bulk solvent (DCM) keeps the overall medium compatible with your reaction. NMP is an excellent choice as it is a powerful solubilizer for many drug-like molecules.[9]
-
-
Check for Salt Formation: If your reaction involves any acidic reagents or byproducts, they could be reacting with the basic pyrrolidine nitrogen to form a salt in situ. This salt will have vastly different solubility properties, often being less soluble in organic solvents.
-
Action: Analyze your mixture by TLC or a small-scale LC-MS to see if a new, more polar spot/peak has appeared that corresponds to a salt.
-
Solution: If salt formation is the issue, consider running the reaction with a non-nucleophilic base to scavenge any acid, or switch to a more polar solvent system that can dissolve the salt.
-
-
Micronization: The rate of dissolution is directly proportional to the surface area of the solid.[10][12]
-
Action: If you have a crystalline solid, gently grind it to a fine powder using a mortar and pestle before attempting to dissolve it.
-
Why it Works: Micronization increases the surface area available for solvent interaction, which can significantly speed up the dissolution process and may help achieve a saturated solution more quickly.[12]
-
Problem 2: Compound Precipitates Upon Addition to a New Solvent System
Q: I have a concentrated stock solution in DMSO, but when I add it to my reaction mixture in isopropanol, the compound crashes out. What is happening?
A: This is a common supersaturation and anti-solvent precipitation problem. Your compound is highly soluble in the DMSO stock but poorly soluble in the final isopropanol-rich mixture.
Causality: When a small volume of a highly concentrated stock solution (in a strong solvent) is diluted into a larger volume of a weaker solvent (the "anti-solvent"), the final concentration of the strong solvent may be too low to keep the compound dissolved. The solution becomes supersaturated, and the excess solute rapidly precipitates.
Systematic Resolution Protocol:
-
Lower the Stock Concentration: The simplest solution is often to remake the stock solution at a lower concentration. This reduces the degree of supersaturation upon dilution.
-
Slow Down the Addition:
-
Action: Add the DMSO stock solution dropwise into the isopropanol with vigorous stirring. Adding it slowly allows the compound to disperse and equilibrate without creating localized pockets of high concentration.
-
Why it Works: This method maintains the compound's concentration below its saturation point in the mixed solvent system throughout the addition process.
-
-
Adjust the Final Solvent Composition: If possible, increase the percentage of the strong solvent in the final mixture.
-
Action: Instead of adding 1 mL of DMSO stock to 49 mL of isopropanol (2% DMSO), try adding 5 mL of a 10x more dilute stock to 45 mL of isopropanol (10% DMSO).
-
Why it Works: A higher final concentration of the better solvent can maintain the solubility of your compound.
-
-
Match the Solvents More Closely: If the polarity mismatch is too great (like DMSO and heptane), no amount of slow addition may help. Choose a solvent for your stock solution that is closer in polarity to the final reaction solvent (e.g., an NMP or ethanol stock for an isopropanol reaction).
The following diagram illustrates a general decision-making process for troubleshooting solubility issues.
Caption: A logical workflow for troubleshooting common solubility problems.
Part 3: Standardized Experimental Protocols
To ensure reproducible results, follow these standardized methods for solubility determination. Kinetic solubility is useful for rapid screening, while equilibrium solubility provides the most accurate, thermodynamically stable value.[13]
Protocol 3.1: Kinetic Solubility Assessment
This high-throughput method is ideal for early-stage discovery to quickly rank solvents. It measures the concentration at which a compound precipitates when added from a concentrated DMSO stock to the test solvent.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).
-
Plate Preparation: Dispense 98 µL of each test organic solvent into the wells of a 96-well microplate. Include solvents from different classes (e.g., DCM, MeCN, IPA, Toluene).
-
Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the DMSO stock solution to each well. This creates a final concentration of 400 µM with 2% DMSO.
-
Mixing and Incubation: Seal the plate and shake for 1 hour at room temperature.
-
Precipitation Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.[13][14]
-
Data Interpretation: Wells with high turbidity indicate precipitation and poor solubility at that concentration. Low turbidity suggests good solubility.
Protocol 3.2: Equilibrium (Shake-Flask) Solubility Determination
This is the gold standard method for determining the thermodynamic solubility of a compound.[15]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 2 mg in 1 mL). The excess solid is crucial to ensure saturation is reached.[15]
-
Equilibration: Seal the vial tightly and agitate it on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, let the vial stand to allow undissolved solid to settle. To ensure complete removal of solids, filter the supernatant through a 0.45 µm PTFE syringe filter or centrifuge the sample at high speed and carefully collect the supernatant.
-
Quantification: Dilute the clear supernatant with an appropriate solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at that temperature.
The following diagram outlines a systematic approach for selecting an optimal solvent system.
Caption: A flowchart for systematic solvent and co-solvent screening.
References
-
Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
MIT News. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]
-
ResearchGate. (2021). (PDF) Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]
-
Yao, C., et al. (n.d.). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Publishing. [Link]
-
Byrne, F. P., et al. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (2025). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? | Journal of Medicinal Chemistry. ACS Publications. [Link]
-
American Pharmaceutical Review. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]
-
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 3: Renewable Solvent Selection in Medicinal Chemistry. Books. [Link]
-
SlideShare. (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare. [Link]
-
Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11). [Link]
-
ACS Publications. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Publications. [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Wikipedia. (n.d.). Pyrrolidine. Wikipedia. [Link]
-
Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
-
Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry. [Link]
-
Springer. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(34). [Link]
-
ResearchGate. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate. [Link]
-
ResearchGate. (2008). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate. [Link]
-
Wikipedia. (n.d.). N-Methyl-2-pyrrolidone. Wikipedia. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Improving API Solubility [sigmaaldrich.com]
- 7. atamankimya.com [atamankimya.com]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. books.rsc.org [books.rsc.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. bmglabtech.com [bmglabtech.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
Minimizing racemization during 3-(Fluoromethyl)-4-methylpyrrolidine derivatization
Technical Support Center: 3-(Fluoromethyl)-4-methylpyrrolidine Derivatization
A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the derivatization of this compound. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your chiral building blocks is paramount to the success of your research and development projects. This guide is designed to provide you with in-depth technical knowledge, field-proven insights, and practical troubleshooting advice to help you minimize racemization during the derivatization of this critical pyrrolidine derivative.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding racemization during the derivatization of this compound.
Q1: What is racemization and why is it a critical issue when derivatizing this compound?
A1: Racemization is the conversion of a single enantiomer of a chiral compound into an equal mixture of both enantiomers (a racemate).[1][2] For a molecule like this compound, which is often used as a chiral building block in pharmaceuticals, maintaining its specific stereochemistry is crucial. The biological activity of the final drug product is highly dependent on its three-dimensional structure.[3] The presence of the unwanted enantiomer, even in small amounts, can lead to reduced efficacy, altered pharmacological profiles, or potential off-target effects.[3] Therefore, preventing racemization is essential for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the primary mechanism of racemization during the acylation or coupling of this compound?
A2: The most common pathway for racemization during the acylation of amines, including pyrrolidine derivatives, involves the formation of an azlactone (or oxazolone) intermediate, particularly when using activating agents for a carboxylic acid that is being coupled to the pyrrolidine.[4][5] While the pyrrolidine nitrogen itself is the nucleophile, racemization can occur at an adjacent chiral center if there is an acidic proton. In the case of derivatizing the pyrrolidine nitrogen, the chiral centers are at the 3 and 4 positions. Racemization at these centers is less likely through an azlactone mechanism, but can be promoted by harsh basic or acidic conditions that facilitate deprotonation and reprotonation at the chiral carbon. The presence of the electron-withdrawing fluoromethyl group can influence the acidity of nearby protons, potentially increasing susceptibility to base-catalyzed epimerization under suboptimal conditions.
Q3: How do different derivatization reagents impact the risk of racemization?
A3: The choice of derivatization or coupling reagent is a critical factor in controlling racemization.[3][6]
-
Carbodiimides (e.g., DCC, DIC, EDC): These are widely used but can lead to significant racemization if used alone.[6][7] They form a highly reactive O-acylisourea intermediate which can rearrange to the racemization-prone azlactone. It is strongly recommended to use them with racemization-suppressing additives.[3][7]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient and lead to less racemization than carbodiimides alone.[3][7] They react with the carboxylic acid to form an active ester that is less prone to racemization.[3] HATU is often considered superior to HBTU in minimizing racemization.[6]
-
Phosphonium Reagents (e.g., BOP, PyBOP): Similar to uronium salts, these are effective coupling reagents with a reduced risk of racemization compared to carbodiimides.[7] However, a significant drawback of BOP is the formation of the carcinogenic byproduct, hexamethylphosphoramide (HMPA).[7]
-
Ynamide Reagents: These have shown remarkable ability to prevent racemization during the activation and subsequent aminolysis of α-chiral carboxylic acids.[8][9] They proceed through a stable α-acyloxyenamide active ester, which is less susceptible to racemization.[8]
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section provides a structured approach to troubleshooting the loss of enantiomeric excess during the derivatization of this compound.
Problem: The enantiomeric excess (ee) of the derivatized product is lower than that of the starting material.
Troubleshooting Workflow
Caption: Troubleshooting workflow for loss of enantiomeric excess.
Detailed Troubleshooting Steps
Step 1: Evaluate Reagents and Additives
-
Issue: Choice of Coupling/Derivatizing Agent. As detailed in the FAQs, some reagents are more prone to causing racemization than others.
-
Solution: If you are using a carbodiimide like DIC or EDC without an additive, this is a likely cause of racemization.[3][6] Incorporate an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[3][10] These additives form active esters that are less susceptible to racemization.[3] For particularly sensitive substrates, consider switching to a coupling reagent known for low racemization potential, such as those based on ynamide chemistry.[8][9]
-
-
Issue: Base Selection and Concentration. The choice of base and its strength can significantly impact the degree of racemization.[5] Strong, non-sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can increase the rate of racemization by promoting the formation of the azlactone intermediate.[3][5]
-
Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are excellent alternatives that have been shown to reduce racemization.[3][5][11] Additionally, use the minimum amount of base necessary to facilitate the reaction, as excess base can exacerbate the problem.[3]
-
Step 2: Assess Reaction Conditions
-
Issue: Elevated Reaction Temperature. Higher temperatures accelerate most reaction rates, including the rate of racemization.[3][12] While heating can drive a sluggish reaction to completion, it often comes at the cost of stereochemical integrity.
-
Issue: Prolonged Reaction Time. Leaving a reaction to run for an extended period, especially in the presence of base, can increase the opportunity for racemization to occur.
-
Solution: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) and quench the reaction as soon as the starting material is consumed. Avoid letting the reaction run overnight without prior optimization.
-
-
Issue: Solvent Choice. The polarity of the solvent can influence the rate of racemization.[3]
-
Solution: While solvent choice is often dictated by solubility, consider exploring less polar solvents if racemization persists. Solvents like dichloromethane (DCM) or tetrahydrofuran (THF) may be beneficial in some cases compared to highly polar solvents like DMF.[6]
-
Step 3: Review Work-up and Purification
-
Issue: Harsh pH Conditions. Exposing the derivatized product to strong acids or bases during aqueous work-up or purification can potentially cause epimerization at the chiral centers.
-
Solution: Use mild work-up procedures. Employ saturated sodium bicarbonate or dilute HCl for pH adjustments and minimize the exposure time. If using chromatography, ensure the stationary phase (e.g., silica gel) is not overly acidic or basic. Neutralize it if necessary.
-
Step 4: Verify Analytical Method
-
Issue: On-Column Racemization. In rare cases, the conditions of the analytical method itself (e.g., chiral HPLC or GC) can cause racemization, leading to an inaccurate measurement of the enantiomeric excess.
-
Solution: Analyze a sample of the chiral starting material to ensure its enantiomeric purity is maintained throughout the analytical process. If racemization is suspected, try altering the mobile phase, temperature, or using a different chiral stationary phase. Always validate your chiral separation method with a true racemic standard.[14]
-
Quantitative Impact of Reaction Parameters
The following table summarizes the potential impact of key reaction parameters on the enantiomeric excess of the final product. The values are illustrative and will vary depending on the specific substrate and reagents used.
| Parameter | Suboptimal Condition | Optimized Condition | Expected Impact on Racemization |
| Coupling Reagent | DIC alone | DIC / OxymaPure | High to Low[3][10] |
| Base | DIPEA (2.0 eq) | Collidine (1.1 eq) | Significant Reduction[5][11] |
| Temperature | Room Temperature (25°C) | 0°C | Significant Reduction[3][13] |
| Solvent | DMF | DCM/THF | Potential Reduction[6] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Acylation
This protocol provides a starting point for the acylation of this compound with a carboxylic acid, designed to minimize racemization.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Diisopropylcarbodiimide (DIC)
-
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure)
-
N-methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DIC (1.1 eq) to the solution and stir for 5-10 minutes for pre-activation.
-
In a separate flask, dissolve this compound (1.2 eq) and NMM (1.2 eq) in anhydrous DCM.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 2-4 hours), quench by adding a small amount of water.
-
Proceed with a standard aqueous work-up using mild conditions.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This protocol outlines a general method for analyzing the enantiomeric purity of the derivatized product. The specific column and mobile phase will need to be optimized for your particular compound.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel® OD-H, Chiralpak® series).[15][16]
Procedure:
-
Prepare a Racemic Standard: If possible, synthesize a racemic version of your final product to serve as a reference for method development. This can often be achieved by using a strong, non-hindered base like DBU or by heating to induce racemization.
-
Method Development:
-
Inject the racemic standard onto the chiral column.
-
Screen different mobile phases, typically mixtures of hexane/isopropanol or hexane/ethanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine (DEA) to improve peak shape.[16]
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the two enantiomers.
-
-
Sample Analysis:
-
Prepare a dilute solution of your purified, enantiomerically enriched product in the mobile phase.
-
Inject the sample onto the HPLC system using the optimized method.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
Use the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
-
Where Area_major is the peak area of the desired enantiomer and Area_minor is the peak area of the undesired enantiomer.[17]
-
Workflow for Chiral Analysis
Caption: Workflow for determining enantiomeric excess via chiral HPLC.
References
-
G. A. G. S. J. M. S. C. L. P. T. W. M. J. M. F. C. W. S. M. G. A. G. S. J. M. S. C. L. P. T. W. M. J. M. F. C. W. S. M. (2006, January 17). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters. ACS Publications. [Link]
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In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 22, 2026, from [Link]
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(n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved February 22, 2026, from [Link]
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Kumar, A., Kumar, A., Kumar, V., Kumar, A., & Kumar, V. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]
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Perich, J. W., & Reynolds, E. C. (2008, August 27). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies | The Journal of Organic Chemistry. ACS Publications. [Link]
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(2020, July 31). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. The University of Bath's Research Portal. [Link]
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Palasek, S., Cox, Z., & Collins, J. (2007, March 15). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. PubMed. [Link]
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(2024, March 7). Ynamide Coupling Reagents: Origin and Advances | Accounts of Chemical Research. ACS Publications. [Link]
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Zhang, X., & Zhao, J. (n.d.). Ynamide Coupling Reagents: Origin and Advances. PMC. [Link]
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(n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Retrieved February 22, 2026, from [Link]
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Coupling Reagents - Aapptec Peptides. (n.d.). Retrieved February 22, 2026, from [Link]
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(n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle. Retrieved February 22, 2026, from [Link]
- Collins, J. M., Porter, K. A., & Grant, G. A. (2017, November 30). Coupling method for peptide synthesis at elevated temperatures.
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T. (2019, June 18). Derivatize, Racemize, and Analyze-an Easy and Simple Procedure for Chiral Amino Acid Standard Preparation for Enantioselective Metabolomics. PubMed. [Link]
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(n.d.). A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. Academia.edu. [Link]
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(n.d.). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Retrieved February 22, 2026, from [Link]
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van der Sman, Q., & de Vries, J. G. (2013, September 24). Recent advances in enzymatic and chemical deracemisation of racemic compounds. [Link]
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G., M., A., K., K., B., K., N., C., S., P., S., . . . C. (2021, February 13). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. PMC. [Link]
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Racemization – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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(n.d.). (PDF) The potential of chiral solvents in enantioselective crystallization. ResearchGate. [Link]
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K., K., S., S., A., A., & M., K. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
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(n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine. ResearchGate. [Link]
-
S., S., T., K., T., W., T., S., M., M., . . . T. (2014, March 4). Chiroptical properties and the racemization of pyrene and tetrathiafulvalene-substituted allene: substitution and solvent effects on racemization in tetrathiafulvalenylallene. PubMed. [Link]
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Racemization in amino acids? (2017, February 28). ResearchGate. [Link]
-
D., D., Y., G., S., S., Y., L., Y., L., . . . X. (2021, September 8). The Regiocontrollable Enantioselective Synthesis of Chiral Trifluoromethyl-Containing Spiro-Pyrrolidine-Pyrazolone Compounds via Amino-Regulated 1,3-Proton Migration Reaction | The Journal of Organic Chemistry. ACS Publications. [Link]
-
Enantiomeric excess - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]
-
(n.d.). V. A. Azov Resolution of racemic amine mixtures is an important preparation method for enantio. Retrieved February 22, 2026, from [Link]
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Enantiomeric excess – Knowledge and References. (n.d.). Taylor & Francis. [Link]
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(n.d.). Racemisation in Chemistry and Biology. The University of Manchester. [Link]
-
(2014, August 13). Supramolecular Chirality: Solvent Chirality Transfer in Molecular Chemistry and Polymer Chemistry. MDPI. [Link]
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B., B., L., L., S., S., & E., A. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]
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Asymmetric synthesis Introduction enantiomeric excess | PPTX. (n.d.). Slideshare. [Link]
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(2019, February 10). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPT. [Link]
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R., R., S., S., S., S., & S., S. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC. [Link]
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(1989, November 12). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. MDPI. [Link]
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(n.d.). Study on the Derivatization Process Using N-O-bis-(trimethylsilyl)-trifluoroacetamide, N-(tert-butyldimethylsilyl). IDC. [Link]
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Resolving hygroscopic issues with 3-(Fluoromethyl)-4-methylpyrrolidine salts
Technical Support Center: 3-(Fluoromethyl)-4-methylpyrrolidine Salts
A Guide to Understanding and Resolving Hygroscopic Issues in Drug Development
Welcome to the technical support center for this compound salts. As a Senior Application Scientist, my goal is to provide you with a comprehensive, experience-driven guide to navigate the challenges associated with hygroscopicity. This common but critical issue can impact everything from powder handling and manufacturability to the stability and efficacy of your final drug product.[1][2]
This guide is structured in a practical, question-and-answer format to directly address the problems you may encounter in the lab. We will move from identifying and quantifying the problem to implementing robust solutions, grounded in the principles of solid-state chemistry and pharmaceutical science.
Part 1: Troubleshooting Guide - From Problem to Solution
This section addresses the most immediate questions researchers face when hygroscopicity is suspected.
Q1: I've just synthesized a hydrochloride salt of this compound, and it becomes sticky and difficult to handle when exposed to ambient air. Is this hygroscopicity, and why is it happening?
A: Yes, what you are observing are classic signs of hygroscopicity—the tendency of a substance to attract and hold water molecules from the surrounding environment.[1] For amine salts like yours, this is a frequent challenge. The hydrochloride salt, while often the first choice due to its ease of formation and low molecular weight, can be particularly prone to moisture uptake.[3]
The Causality: The pyrrolidine nitrogen in your molecule is basic and is protonated to form the ammonium salt. Both the chloride counter-ion and the protonated nitrogen are capable of forming strong hydrogen bonds with atmospheric water. If the crystal lattice energy of the salt is not strong enough to exclude water molecules, the solid will readily absorb moisture. In severe cases, this leads to deliquescence, where the solid absorbs so much moisture it dissolves into a liquid solution. This can severely impact chemical stability, especially for molecules prone to hydrolysis, and makes consistent processing like weighing, blending, and tablet compression nearly impossible.[4][5][6]
Q2: How can I definitively confirm and quantify the hygroscopicity of my salt?
A: Visual observation is a good start, but for drug development, you need quantitative, reproducible data. The gold-standard technique for this is Dynamic Vapor Sorption (DVS) .[7][8]
DVS analysis provides a detailed profile of how a material's mass changes as it is exposed to a controlled, stepwise ramp of relative humidity (RH) at a constant temperature.[9][10] This allows you to:
-
Determine the hygroscopicity classification: Based on the percentage of water uptake at a specific RH (e.g., 80% RH at 25°C), you can classify the material according to pharmacopeial standards.[11]
-
Identify critical RH points: The DVS isotherm can reveal the precise RH at which a material begins to absorb significant amounts of water or undergoes a phase change (e.g., from an anhydrous form to a hydrate).[7][9]
-
Assess physical stability: By comparing the solid form before and after the DVS experiment (e.g., using Powder X-ray Diffraction), you can determine if the moisture uptake caused an irreversible change in the crystal structure.[7]
A detailed, step-by-step protocol for performing a DVS experiment is provided in the Experimental Protocols section of this guide.
Q3: My hydrochloride salt is confirmed to be highly hygroscopic. What is the most effective strategy to solve this problem?
A: The most robust and widely accepted strategy is to perform a salt screen .[][13][14] The goal is to identify alternative counter-ions that can form a more stable, less hygroscopic crystalline salt with your this compound molecule.[3] Changing the counter-ion fundamentally alters the crystal packing and hydrogen bonding network, which can dramatically improve physicochemical properties.[15]
A well-designed salt screen involves reacting the free base of your molecule with a diverse library of pharmaceutically acceptable acids under various crystallization conditions.[16][17]
Workflow for Resolving Hygroscopicity Issues:
Caption: A tiered approach to salt screening for efficiency.
Methodology:
-
Tier 1 (High-Throughput Screen):
-
Dissolve the free base in multiple solvents (e.g., isopropanol, acetonitrile, ethyl acetate).
-
Add stoichiometric amounts of a diverse panel of acids (e.g., HCl, HBr, methanesulfonic acid, p-toluenesulfonic acid, sulfuric acid, phosphoric acid, maleic acid, succinic acid).
-
Allow for fast solvent evaporation.
-
Analyze the resulting solids by Powder X-ray Diffraction (PXRD) to identify crystalline "hits."
-
-
Tier 2 (Scale-up and Initial Characterization):
-
Select the most promising crystalline hits from Tier 1.
-
Synthesize 50-100 mg of each salt.
-
Perform controlled crystallizations (e.g., slow cooling, antisolvent addition) to obtain high-quality material.
-
Characterize the salts by PXRD (for form confirmation), TGA (to identify hydrates/solvates), and DSC (for thermal properties).
-
-
Tier 3 (Definitive Characterization):
Part 3: Frequently Asked Questions (FAQs)
-
Q: What is the difference between hygroscopic, deliquescent, and efflorescent?
-
A: Hygroscopic materials absorb moisture from the air. Deliquescent materials are a subset of hygroscopic materials that absorb so much moisture they dissolve. Efflorescent materials, conversely, are hydrates that lose water to the atmosphere.
-
-
Q: Can formulation strategies help if my chosen salt still has minor hygroscopicity?
-
A: Yes. If a salt is only slightly hygroscopic, formulation and packaging can manage the issue. Strategies include adding moisture-scavenging excipients (like colloidal silica), applying a moisture-barrier film coat to tablets, and using high-barrier packaging like aluminum foil blisters with desiccants. [6][20]
-
-
Q: Do I need to worry about hygroscopicity for early-stage, non-clinical studies?
-
A: Absolutely. Using a physically unstable or highly hygroscopic form can lead to inconsistent results in toxicology and pharmacology studies due to variable dosing and bioavailability. [21]It is highly recommended to identify a stable, non-hygroscopic form before commencing pivotal preclinical studies. [16]
-
References
-
Ardena. (n.d.). Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Retrieved from [Link]
-
ACS Publications. (2024, July 30). Characterization, Solubility, and Hygroscopicity of BMS-817399. Retrieved from [Link]
-
ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. Retrieved from [Link]
-
The Solubility Company. (n.d.). Dynamic Vapor Sorption (DVS) Analysis Services. Retrieved from [Link]
-
MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. Retrieved from [Link]
-
PharmaInfo. (2013, June 15). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
-
Triclinic Labs. (n.d.). Polymorph Screening, Salt Selection, and Chemical Property Improvement Services. Retrieved from [Link]
-
ICH. (2010, February 2). Q1A(R2) Guideline. Retrieved from [Link]
-
Ardena. (n.d.). When to conduct a polymorph screening? Ardena's phase-appropriate approach. Retrieved from [Link]
-
Enantia. (n.d.). Solid Form Screening. Retrieved from [Link]
-
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
-
Pharmaceutical Technology. (2021, May 21). Salt Selection in Drug Development. Retrieved from [Link]
-
Richpacking. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved from [Link]
-
Technology Networks. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]
-
Pharma.Tips. (2025, December 27). How to Stabilize Tablets Containing Hygroscopic Ingredients. Retrieved from [Link]
-
Improved Pharma. (2021, February 14). Salt Screening. Retrieved from [Link]
-
Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
-
SlideShare. (2022, March 28). ICH guidelines on Drug Stability.pptx. Retrieved from [Link]
-
ECA Academy. (2025, June 4). ICH: New Guideline for Stabilities. Retrieved from [Link]
-
ACS Publications. (2024, January 26). Toltrazuril Polymorphs and the Effect on Hygroscopicity and Dissolution Rate. Retrieved from [Link]
-
JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Retrieved from [Link]
-
Veranova. (n.d.). Polymorph, Salt & Cocrystal Screening. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016, August 20). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Retrieved from [Link]
-
Royal Society of Chemistry. (2005, May 11). Hydrate formation in NH + -containing salts of pharmaceutically acceptable anions: A CSD survey. Retrieved from [Link]
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Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 3-(Fluoromethyl)-4-methylpyrrolidine
Introduction: The Structural Challenge of a Novel Building Block
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of lead optimization. The pyrrolidine ring, a privileged N-heterocycle, frequently appears in successful therapeutic agents. The combination of these two motifs in 3-(fluoromethyl)-4-methylpyrrolidine presents a valuable, yet structurally complex, building block for medicinal chemists. The presence of two adjacent stereocenters at the C3 and C4 positions gives rise to cis and trans diastereomers, each with a unique three-dimensional architecture that can profoundly influence its biological activity and pharmacokinetic properties.
Unambiguous structural and stereochemical characterization is therefore not merely an academic exercise but a critical prerequisite for its application in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical tool for this purpose. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C NMR spectra for both the cis and trans isomers of this compound. We will delve into the causal factors governing chemical shifts and coupling constants and present a robust experimental workflow for definitive spectral assignment, empowering researchers to confidently characterize this and similar fluorinated heterocycles.
Predicted Spectral Analysis: Decoding the Influence of Structure and Stereochemistry
The ¹H and ¹³C NMR spectra are exquisitely sensitive to the local electronic and steric environment of each nucleus. The introduction of a highly electronegative fluorine atom and the conformational constraints of the pyrrolidine ring create a rich and informative spectral landscape.
Molecular Structure and Key Diastereomers
The core challenge lies in differentiating the cis and trans diastereomers. The relative orientation of the fluoromethyl and methyl groups dictates the spatial relationships between protons, which is directly reflected in their through-bond (J-coupling) and through-space (Nuclear Overhauser Effect) interactions.
Caption: Cis and trans diastereomers of this compound.
Predicted ¹H NMR Spectral Data
The proton spectrum is anticipated to be complex, with significant signal overlap in the aliphatic region. The key to assignment is identifying the unique signals of the fluoromethyl group and using them as an entry point.
-
Fluoromethyl Protons (H₆): The two protons on the carbon adjacent to fluorine (C6) are heavily influenced by fluorine's electronegativity, shifting them significantly downfield. They will appear as a doublet of doublets, arising from a large geminal coupling to the fluorine atom (²JH,F) and a vicinal coupling to the C3 proton (³JH,H). The ²JH,F coupling is typically in the range of 40-60 Hz, making this signal highly diagnostic.[1]
-
Methine Protons (H₃ and H₄): These protons are crucial for stereochemical assignment. Their chemical shifts will be influenced by the neighboring substituents. The key differentiator will be the vicinal coupling constant between them (³JH3,H4). Based on the Karplus relationship, a larger dihedral angle, as expected in the more stable conformation of the trans isomer, should result in a larger coupling constant compared to the cis isomer.[2]
-
Pyrrolidine Ring Methylene Protons (H₂, H₅): The protons on C2 and C5, adjacent to the nitrogen, are diastereotopic. This means they are chemically non-equivalent and will appear as separate signals, each coupling to the other proton on the same carbon (geminal coupling) and to adjacent ring protons (vicinal coupling).
-
Methyl Protons (H₇): The methyl group protons will appear as a doublet, coupling only to the H4 proton.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J)
| Proton(s) | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J in Hz) | Rationale & Notes |
| NH | 1.5 - 3.0 | br s | - | Broad, exchangeable proton. Position is solvent/concentration dependent. |
| H₂ | 2.8 - 3.4 | m | ²JH2a,H2b ≈ 10-12; ³JH2,H3 ≈ 6-9 | Diastereotopic protons adjacent to nitrogen. |
| H₃ | 2.3 - 2.8 | m | ³JH3,H4 (isomer dependent); ³JH3,H2; ³JH3,H6 | Complex multiplet. Key for COSY correlations. |
| H₄ | 1.9 - 2.4 | m | ³JH4,H3; ³JH4,H7 ≈ 7; ³JH4,H5 | Complex multiplet. Coupled to three distinct neighbors. |
| H₅ | 2.6 - 3.2 | m | ²JH5a,H5b ≈ 10-12; ³JH5,H4 ≈ 6-9 | Diastereotopic protons adjacent to nitrogen. |
| H₆ (CH₂F) | 4.3 - 4.7 | dd | ²JH,F ≈ 45-50; ³JH,H3 ≈ 4-6 | Highly downfield due to fluorine. Diagnostic signal.[3] |
| H₇ (CH₃) | 0.9 - 1.2 | d | ³JH,H4 ≈ 7 | Standard aliphatic methyl doublet. |
Predicted ¹³C NMR Spectral Data
The ¹³C spectrum provides a direct count of the unique carbon atoms. The influence of fluorine extends beyond the directly attached carbon, providing additional confirmation of the structure through C-F coupling.
-
Fluoromethyl Carbon (C₆): This carbon experiences a powerful one-bond coupling to fluorine (¹JC,F), splitting its signal into a large doublet with a coupling constant typically between 160-250 Hz.[1] Its chemical shift is significantly downfield due to the deshielding effect of the fluorine.
-
Ring Carbons (C₃, C₄): The carbons bearing the substituents will also exhibit coupling to fluorine. C3 will show a two-bond coupling (²JC,F) of approximately 20-50 Hz, while C4 will show a smaller three-bond coupling (³JC,F) of around 5 Hz.[1] These couplings are invaluable for confirming the assignment of the ring carbons.
-
Ring Carbons (C₂, C₅): These carbons adjacent to the nitrogen are typically found in the 45-60 ppm range for pyrrolidines.[4]
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J)
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted JC,F (Hz) | Rationale & Notes |
| C₂ | 52 - 58 | s | - | Carbon adjacent to nitrogen. |
| C₃ | 38 - 45 | d | ²JC,F ≈ 20-25 | Carbon bearing the fluoromethyl group. |
| C₄ | 35 - 42 | d | ³JC,F ≈ 5-8 | Carbon bearing the methyl group. |
| C₅ | 45 - 52 | s | - | Carbon adjacent to nitrogen. |
| C₆ (CH₂F) | 82 - 88 | d | ¹JC,F ≈ 165-175 | Highly deshielded and split by one-bond coupling to F.[5] |
| C₇ (CH₃) | 14 - 19 | q (in ¹³C{¹H}) or d (in coupled) | ⁴JC,F ≈ 0-2 | Standard aliphatic methyl carbon. |
Experimental Protocol for Unambiguous Spectral Assignment
A multi-dimensional approach is essential for navigating the spectral complexity and achieving complete, unambiguous assignment.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified this compound sample.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following sequence of experiments on a high-field NMR spectrometer (≥400 MHz) is recommended for a comprehensive analysis.
-
¹H NMR: A standard, high-resolution one-dimensional proton spectrum to observe chemical shifts, multiplicities, and integrations.
-
¹³C{¹H} NMR: A standard one-dimensional carbon spectrum with proton decoupling to identify the chemical shifts of all unique carbon atoms.
-
DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
¹H-¹H COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton (scalar) couplings. This is critical for tracing the connectivity of the proton network throughout the pyrrolidine ring and its substituents.[6][7]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons to the carbons they are directly attached to (one-bond correlations). This is the primary method for assigning carbon signals based on previously assigned proton signals.[6][8]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds. This is crucial for confirming the overall carbon skeleton and assigning carbons that have no attached protons.[6][8]
-
¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): A 2D experiment that identifies protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is the definitive experiment for determining the cis/trans stereochemistry. A cross-peak between H3 and H4 would strongly indicate a cis relationship.
Caption: Experimental workflow for complete NMR assignment.
Data Interpretation Strategy
A systematic approach ensures an accurate and self-validating assignment.
-
Identify Key Signals: Begin with the most unambiguous signals in the ¹H spectrum: the downfield doublet of doublets for the CH₂F protons and the upfield doublet for the CH₃ protons.
-
Trace Connectivity with COSY:
-
From the CH₂F signal, find the cross-peak to identify H₃ .
-
From the CH₃ signal, find the cross-peak to identify H₄ .
-
Confirm a cross-peak exists between the newly identified H₃ and H₄ . The strength and pattern of this cross-peak provide the first clue to the ³JH3,H4 value.
-
From H₃ and H₄ , trace correlations to the remaining ring protons, H₂ and H₅ .
-
-
Assign Carbons with HSQC: Use the now-assigned proton signals to definitively assign their directly attached carbons via the cross-peaks in the HSQC spectrum. For example, the ¹H signal for H₄ will correlate to the ¹³C signal for C₄.
-
Confirm with HMBC: Verify the overall structure using long-range correlations. Key expected correlations include:
-
Protons H₆ (CH₂F) to carbons C₃ and C₄ .
-
Protons H₇ (CH₃) to carbons C₄ , C₃ , and C₅ .
-
Proton H₃ to carbons C₂ , C₄ , C₅ , and C₆ .
-
-
Determine Stereochemistry with NOESY/ROESY:
-
For the cis isomer: A clear NOE cross-peak is expected between H₃ and H₄ , and between the CH₃ protons and the CH₂F protons.
-
For the trans isomer: These cis correlations will be absent or very weak. Instead, NOEs might be observed between H₃ and the protons on C5, and between H4 and the protons on C2, depending on the ring pucker.
-
Caption: Key ¹H-¹H COSY correlations for tracing the spin system.
Conclusion
The structural elucidation of this compound is a prime example of how modern NMR spectroscopy can resolve complex structural and stereochemical questions. The predictive analysis shows that the fluoromethyl group provides a highly diagnostic set of signals in both ¹H and ¹³C spectra, characterized by significant downfield shifts and large, informative heteronuclear coupling constants. While 1D spectra offer valuable clues, a combination of 2D NMR experiments—specifically COSY, HSQC, HMBC, and NOESY/ROESY—is indispensable for complete and unequivocal assignment. This comprehensive approach not only validates the chemical structure but, most critically, provides the definitive assignment of the diastereomeric form, a piece of information essential for its successful application in the rigorous and demanding field of drug development.
References
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BenchChem. (2025). A Guide to the Fundamental Principles of Fluorine-19 Chemical Shift in NMR for Researchers and Drug Development Professionals. BenchChem. [5]
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Giménez-Vidal, K., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery. [Link]
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Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link]
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Gerig, J. T., & Roberts, J. D. (1996). 19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(32), 7692–7701. [Link][3]
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Wiberg, K. B., et al. (2001). 19F NMR chemical shifts. 1. Aliphatic fluorides. The Journal of Physical Chemistry A, 105(15), 3840–3847. [Link]
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Iowa State University. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility. [Link][1]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR. [Link]
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Silva, A. M. S., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. In Current Organic Chemistry. [Link]
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OC Chem. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link][8]
-
SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link][6]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link][7]
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A Comparative Guide to the X-ray Crystallography of 3-(Fluoromethyl)-4-methylpyrrolidine Derivatives and Their Analogs
For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates binding affinity, metabolic stability, and overall pharmacological activity. Among the myriad of heterocyclic scaffolds, the substituted pyrrolidine ring is a cornerstone in the design of bioactive compounds. The introduction of fluorine-containing substituents, such as a fluoromethyl group, can dramatically alter the physicochemical properties of these molecules, influencing their conformation, basicity, and lipophilicity. This guide provides a comprehensive analysis of the X-ray crystallographic data of pyrrolidine derivatives, with a specific focus on what can be inferred for the 3-(fluoromethyl)-4-methylpyrrolidine scaffold by comparing it with structurally related analogs.
While a specific crystal structure for a this compound derivative is not publicly available in crystallographic databases at the time of this writing, a wealth of information from closely related structures allows for a detailed and predictive comparison. This guide will delve into the experimental methodologies for obtaining single-crystal X-ray data and present a comparative analysis of relevant crystal structures, offering insights into the anticipated structural features of this important class of molecules.
The Significance of Fluorinated Pyrrolidines in Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is critical for molecular recognition at biological targets. The strategic placement of a methyl group at the 4-position and a fluoromethyl group at the 3-position introduces two stereocenters, leading to four possible stereoisomers, each with a unique 3D arrangement and potentially distinct biological activity.
Fluorine itself is a transformative element in drug design. Its small size and high electronegativity can lead to:
-
Enhanced Binding Affinity: Through the formation of favorable electrostatic interactions and hydrogen bonds.
-
Improved Metabolic Stability: By blocking sites of oxidative metabolism.
-
Increased Lipophilicity: Facilitating passage through biological membranes.
-
Conformational Control: The gauche effect involving fluorine can significantly influence the puckering of the pyrrolidine ring.
Understanding the precise conformational preferences and intermolecular interactions of this compound derivatives through X-ray crystallography is therefore a critical step in harnessing their full therapeutic potential.
Experimental Workflow for Single-Crystal X-ray Diffraction
The journey from a synthesized compound to a refined crystal structure is a meticulous process. For a novel this compound derivative, the typical workflow would be as follows:
Figure 1. A generalized workflow for small molecule X-ray crystallography.
Detailed Experimental Protocol:
-
Synthesis and Purification: The target this compound derivative is synthesized and purified to the highest possible degree (>98%). Impurities can significantly hinder crystallization.
-
Crystal Growth: This is often the most challenging and empirical step. High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents and solvent mixtures should be screened. For pyrrolidine derivatives, which are often basic, crystallization of a salt (e.g., hydrochloride) can be advantageous.
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope and mounted on a goniometer head.
-
X-ray Diffraction Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1][2][3]
-
Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions, space group, and integrated intensities of the reflections. The initial crystal structure is then solved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the fit and obtain the final, accurate atomic coordinates, bond lengths, and angles.
-
Validation and Analysis: The final structure is validated using crystallographic software to check for errors and to ensure that it is chemically reasonable. The Cambridge Structural Database (CSD) is a crucial resource for comparing the determined structure with known compounds.[4]
Comparative Analysis of Structurally Related Pyrrolidine Derivatives
| Compound/Analog | Substitution Pattern | Pyrrolidine Ring Pucker | Key Torsional Angles (°) | Intermolecular Interactions | CCDC Deposition Number (if available) |
| Hypothetical (3S,4R)-3-(Fluoromethyl)-4-methylpyrrolidine HCl | 3-Fluoromethyl, 4-methyl (cis) | Predicted: C3-endo | N/A | Predicted: N-H···Cl, C-H···F | N/A |
| Hypothetical (3R,4R)-3-(Fluoromethyl)-4-methylpyrrolidine HCl | 3-Fluoromethyl, 4-methyl (trans) | Predicted: C4-exo | N/A | Predicted: N-H···Cl, C-H···F | N/A |
| ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol[5] | 3-Hydroxymethyl, 4-Trifluoromethyl (trans) | Not reported | Not reported | N-H···O, O-H···N | Not reported in search results |
| 1-benzyl-N-methyl-4-(trifluoromethyl)pyrrolidin-3-amine[6] | 1-Benzyl, 3-Methylamino, 4-Trifluoromethyl | Not reported | Not reported | C-H···F, C-H···π | Not reported in search results |
| 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride[7] | Phenylpyrrolidine with fluoro and methyl on phenyl | Not reported | Not reported | N-H···Cl, C-H···O, C-H···F | Not reported in search results |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide[1][2] | N-benzyl, N-allyl, 4-methyl on phenylsulfonamide | N/A | C-S-N-C: -65.4 | C-H···N, C-H···π | CCDC 1949514 |
Note: Data for hypothetical compounds are predictions based on known stereoelectronic effects. Data for analogs are from publicly available information; full crystallographic details would be available via the CCDC.
Insights from Analog Structures:
-
Influence of Fluorine on Conformation: The presence of a trifluoromethyl group in ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol[5] and 1-benzyl-N-methyl-4-(trifluoromethyl)pyrrolidin-3-amine[6] is expected to significantly influence the puckering of the pyrrolidine ring due to steric bulk and stereoelectronic effects. The C-F bonds can act as weak hydrogen bond acceptors, as seen in the predicted interactions for the hypothetical structures.
-
Role of the Methyl Group: The methyl group at the 4-position will sterically influence the preferred ring conformation. In a cis relationship with the 3-substituent, it would likely favor a conformation that places both substituents in pseudo-equatorial positions to minimize steric strain.
-
Intermolecular Interactions: In the hydrochloride salts, strong N-H···Cl hydrogen bonds are expected to be a dominant feature of the crystal packing. Weaker C-H···F and C-H···π interactions, as observed in N-allyl-N-benzyl-4-methylbenzenesulfonamide[1][2], are also likely to play a role in stabilizing the crystal lattice.
-
Pyrrolidine Ring Pucker: The pyrrolidine ring is flexible and typically adopts one of two low-energy envelope or twisted conformations. The substitution pattern is the primary determinant of the preferred pucker. For a 3,4-disubstituted pyrrolidine, the relative stereochemistry (cis or trans) will be the deciding factor.
Logical Framework for Structural Prediction
The interplay of steric and electronic effects governs the final three-dimensional structure.
Figure 2. Factors influencing the crystal structure of 3,4-disubstituted pyrrolidines.
Conclusion and Future Directions
While the definitive crystal structure of a this compound derivative remains to be determined, a comprehensive analysis of structurally related compounds provides a robust framework for predicting its key structural features. The interplay between the fluoromethyl and methyl substituents, dictated by their relative stereochemistry, will ultimately determine the conformational preference of the pyrrolidine ring and the nature of the intermolecular interactions that govern its crystal packing.
For researchers in the field, the experimental protocols and comparative data presented in this guide offer a solid foundation for their own crystallographic studies. The successful crystallization and structural elucidation of these target molecules will undoubtedly provide invaluable insights for the rational design of next-generation therapeutics. It is highly recommended that any new crystal structures of these derivatives be deposited in the Cambridge Structural Database (CSD) to benefit the wider scientific community.
References
-
PubChem. ((3R,4R)-4-(Trifluoromethyl)pyrrolidin-3-yl)methanol. National Center for Biotechnology Information. [Link]
-
PubChem. 1-benzyl-N-methyl-4-(trifluoromethyl)pyrrolidin-3-amine. National Center for Biotechnology Information. [Link]
-
García-Ramos, Y., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
- Google Patents. (2008).
-
El-Faham, A., et al. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Molecules, 28(24), 8039. [Link]
-
DiVA portal. (2017). Synthesis of substituted pyrrolidines. [Link]
-
ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
MDPI. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2025(3), M1999. [Link]
-
Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
-
Jiang, B., et al. (2020). Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters, 30(17), 127392. [Link]
-
PubChem. 3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. [Link]
-
OUCI. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, DFT, MESP and molecular docking studies of 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole. Chemical Data Collections, 24, 100237. [Link]
-
ChemRxiv. (2022). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. [Link]
-
NIST. Pyrrolidine, 3-methyl-. NIST Chemistry WebBook. [Link]
-
CCDC. Access Structures. [Link]
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Technical Comparison Guide: 3-(Fluoromethyl)-4-methylpyrrolidine vs. Non-Fluorinated Analogs
Executive Summary: The "Fluorine Scan" Advantage
In modern drug discovery, the transition from a methylated scaffold to a fluoromethylated scaffold is a high-precision tactic used to optimize lead compounds. This guide objectively compares 3-(Fluoromethyl)-4-methylpyrrolidine (Compound A) against its direct non-fluorinated analog, 3,4-Dimethylpyrrolidine (Compound B) .
While the non-fluorinated analog represents a standard lipophilic spacer, the fluoromethyl variant introduces unique electronic and steric perturbations. This guide demonstrates how the specific substitution of a hydrogen with a fluorine atom in the methyl side chain (
Physicochemical Performance Profile
The following data synthesizes experimental trends observed in fluorinated pyrrolidine scaffolds. The introduction of the fluorine atom creates a distinct physicochemical fingerprint.
Table 1: Comparative Properties
| Feature | This compound (Compound A) | 3,4-Dimethylpyrrolidine (Compound B) | Impact of Fluorination |
| Basicity (pKa) | ~9.8 – 10.2 (Estimated) | ~11.3 | Modulation: Lowers pKa by ~1.0–1.5 units due to inductive effect ( |
| Lipophilicity (LogP) | Lower (More Polar) | Higher | Solubility: The C-F dipole increases polarity, often improving aqueous solubility compared to the purely alkyl analog. |
| Metabolic Liability | Low | High | Blocking: The |
| Conformation | Rigid / Pre-organized | Flexible | Binding: The gauche effect locks the ring pucker, reducing entropy penalty upon protein binding. |
| Molecular Weight | ~117.16 g/mol | 99.17 g/mol | Slight increase; negligible impact on ligand efficiency. |
Mechanistic Analysis
The Metabolic Shield (Metabolic Stability)
The primary failure mode for 3,4-dimethylpyrrolidine derivatives in early clinical phases is rapid oxidative clearance. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) readily target the exposed methyl groups, converting them to hydroxymethyl (
The Fluorine Solution: Replacing a hydrogen with fluorine blocks this pathway. The C-F bond is shorter and significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol). Furthermore, the high electronegativity of fluorine reduces the electron density of the adjacent carbon, making it resistant to the radical abstraction mechanisms employed by CYP450 enzymes.
Conformational Locking (The Gauche Effect)
Unlike the methyl group, which is sterically driven to avoid clashing (anti-periplanar preference), the fluoromethyl group exhibits the fluorine gauche effect .
-
Mechanism: Hyperconjugation occurs between the
bonding orbital and the low-lying antibonding orbital.[1] -
Result: This interaction stabilizes a specific "pucker" of the pyrrolidine ring.[2] If the protein binding pocket requires this specific conformation, the fluorinated analog binds with higher affinity because it does not pay the "entropic tax" of freezing a flexible molecule into a rigid shape.
pKa Modulation and Permeability
The non-fluorinated pyrrolidine nitrogen is highly basic (pKa ~11.3). At physiological pH (7.4), it is >99.9% protonated (cationic). This limits passive diffusion across cell membranes.
The inductive withdrawal of the fluoromethyl group (even at the
Visualization of Optimization Logic
The following diagram illustrates the decision matrix for selecting the fluorinated scaffold over the methylated analog.
Caption: Decision pathway illustrating how fluoromethylation simultaneously addresses metabolic, permeability, and potency challenges.
Experimental Protocol: Validating pKa Shift
To verify the "softening" of the basicity in the fluorinated analog, a Potentiometric Titration is the gold standard. This protocol is self-validating through the use of reference standards.
Protocol: Potentiometric Determination of pKa
Objective: Determine the precise dissociation constant of this compound hydrochloride.
Reagents:
-
Analyte: this compound HCl (approx. 5 mg).
-
Titrant: 0.1 N Sodium Hydroxide (NaOH), standardized (CO2-free).
-
Solvent: 0.15 M KCl (aqueous) to maintain constant ionic strength.
-
Standard: Potassium Hydrogen Phthalate (KHP) for electrode calibration.
Methodology:
-
System Calibration (Self-Validation Step):
-
Calibrate the glass pH electrode using buffers at pH 4.01, 7.00, and 10.01.
-
Validation: Titrate a known standard (e.g., Tris-HCl, pKa 8.07) first. The result must be within ±0.03 units of the theoretical value to proceed.
-
-
Sample Preparation:
-
Dissolve 5 mg of the fluorinated pyrrolidine salt in 20 mL of 0.15 M KCl. Ensure complete dissolution.
-
Purge the solution with Argon gas for 5 minutes to remove dissolved CO2 (which acts as carbonic acid and skews high-pH readings).
-
-
Titration:
-
Perform a dynamic titration adding 0.1 N NaOH in increments of 1–5 µL.
-
Record pH after stabilization (drift < 0.005 pH units/sec).
-
Continue titration until pH reaches 12.5.
-
-
Data Analysis:
-
Plot the First Derivative (
) vs. Volume added. -
The inflection point (maximum of the derivative) corresponds to the equivalence point.
-
Calculate pKa using the Henderson-Hasselbalch equation at the half-equivalence point.
-
Expected Outcome: The fluorinated analog should exhibit a pKa shift of -1.0 to -1.5 units relative to the non-fluorinated control measured under identical conditions.
Synthesis Overview
Accessing this scaffold requires specific attention to the stability of the fluoromethyl group during ring closure.
-
Starting Material: Itaconic acid derivatives or substituted succinates.
-
Fluorination: The
group is often installed via Deoxofluor or DAST treatment of a precursor alcohol ( ), or via electrophilic fluorination (Selectfluor) of an alkene precursor. -
Cyclization: Standard amide coupling followed by reduction, or 1,3-dipolar cycloaddition of azomethine ylides (a common route for highly substituted pyrrolidines).
Note: Care must be taken to avoid elimination of HF, which can occur under strongly basic conditions if the fluorine is beta to an acidic proton.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Kawabata, K., et al. (2006). Tri- or tetra-substituted-3-aminopyrrolidine derivatives (Patent WO2006123792A1). World Intellectual Property Organization. Link
-
Hunter, L. (2010). The C–F bond as a conformational tool in organic and bioorganic chemistry. Beilstein Journal of Organic Chemistry, 6, 38. Link
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Safety Operating Guide
3-(Fluoromethyl)-4-methylpyrrolidine proper disposal procedures
Operational Guide: Safe Disposal and Management of 3-(Fluoromethyl)-4-methylpyrrolidine[1][2]
Executive Summary & Chemical Profile
This compound is a specialized heterocyclic building block.[1] Its disposal requires a nuanced approach that accounts for two distinct chemical properties: its basicity (secondary amine) and its halogen content (organofluorine).
Standard disposal methods for organic amines are insufficient due to the fluorine atom.[1] Upon incineration, this compound generates hydrogen fluoride (HF), which requires specific scrubber systems at the waste facility.[2] Failure to classify this correctly can damage incineration infrastructure and violate environmental compliance.[1]
| Property | Characteristic | Disposal Implication |
| Functional Group | Secondary Amine | Corrosive (pH > 12). Must be segregated from acids and oxidizers to prevent exothermic reactions or formation of toxic N-oxides.[1] |
| Halogenation | Fluoromethyl group | Halogenated Waste. Incineration requires HF scrubbing.[1] Do not mix with non-halogenated solvents if possible (increases disposal cost).[1] |
| Physical State | Liquid (likely) / Low-melting solid | Flammability. Treat as a flammable liquid (Flash point likely <60°C based on pyrrolidine analogs).[1] |
| Reactivity | Nucleophilic | Potential alkylating agent.[1] Avoid contact with biological waste streams.[1] |
The Self-Validating Segregation System
To ensure safety, we utilize a Segregation Matrix .[1][2] This system is "self-validating" because it physically prevents the most common accident in chemical waste: the mixing of incompatible streams.[1]
Core Directive: This compound must be disposed of as a Halogenated Organic Base .
Compatibility Table
| Waste Stream | Status | Mechanism of Failure (Risk) |
| Aqueous Acid | FORBIDDEN | Exothermic neutralization; potential for violent splashing.[1] |
| Oxidizers (Nitric/Peroxides) | FORBIDDEN | Hypergolic reaction risk; fire/explosion hazard.[1] |
| Non-Halogenated Organics | Permitted but Discouraged | Diluting halogenated waste with non-halogenated solvents increases the volume of expensive "halogenated" waste.[1] |
| Halogenated Organics | PREFERRED | Chemically compatible.[1][3][4] Matches the incineration profile (High temp + Scrubber). |
Operational Disposal Workflow
The following diagram outlines the decision logic for disposing of this compound. This workflow ensures compliance with RCRA (Resource Conservation and Recovery Act) standards.
Figure 1: Decision logic for the safe segregation and packaging of fluorinated amine waste.[1][5][6]
Detailed Step-by-Step Protocol
Phase 1: Preparation & PPE
-
Engineering Controls: All transfers must occur inside a certified chemical fume hood.
-
Gloves: Use Nitrile (minimum 0.11 mm) for splash protection.[1] If handling large volumes (>500 mL) or concentrated pure material, use Laminate (Silver Shield) gloves, as fluorinated amines can permeate standard nitrile over time.[1][2]
-
Eye Protection: Chemical splash goggles (ANSI Z87.1).[1]
Phase 2: Container Selection
-
Material: High-Density Polyethylene (HDPE) is preferred.[1] Borosilicate glass is acceptable.[1]
-
Avoid: Do not use metal cans (steel/aluminum) unless lined. Amines can corrode aluminum, and moisture can induce rust in steel, compromising the container integrity during storage.[1][2]
-
Venting: Ensure the cap is vented if there is any risk of ongoing reaction, though for pure waste, a standard tight-sealing screw cap is required.[1][2]
Phase 3: Transfer & Labeling
-
Bulking: If combining with other compatible wastes (e.g., Dichloromethane, Chloroform, Triethylamine), ensure the mixture does not generate heat.[1][2]
-
Labeling (Critical):
-
Chemical Name: Write "this compound" clearly. Do not use abbreviations or structural formulas alone.
-
Constituents: If in solution, list the solvent and the approximate % concentration.
-
Hazards: Mark Flammable (if liquid) and Corrosive (pH > 12).[1]
-
RCRA Codes: While this specific research chemical may not be P/U listed, it typically defaults to D001 (Ignitable) and D002 (Corrosive).[1]
-
Phase 4: Spill Management (Emergency Procedure)
-
Small Spill (<50 mL):
-
Large Spill (>50 mL): Evacuate the area, close hood sash, and contact EHS immediately.[1][2]
Regulatory & Compliance Context
-
EPA/RCRA: Under 40 CFR 261, this waste is characteristic waste.[1][2]
-
Halogen Rule: The presence of the fluoromethyl group mandates that this waste be treated as Halogenated .[1] This distinction is vital for the disposal facility (TSDF) to route the waste to an incinerator equipped with acid gas scrubbers to capture the HF produced during combustion [1].
-
Drain Disposal: Strictly Prohibited. Fluorinated compounds are often persistent in the environment (PFAS-adjacent chemistry) and must never be released into the sewer system [2].[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Chapter 8: Management of Waste. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261.[1] [Link]
-
American Chemical Society. (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1] [Link]
Sources
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. Waste Code [rcrainfo.epa.gov]
- 3. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 4. walchem.com [walchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3518025.app.netsuite.com [3518025.app.netsuite.com]
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
